2-(2-Chlorophenyl)-4,5-dimethylthiazole
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXCIMZYVQSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Chlorophenyl)-4,5-dimethylthiazole: A Comprehensive Synthesis and Mechanistic Guide
Strategic Overview
Thiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science due to their robust stability and capacity to participate in diverse biological interactions[1]. The synthesis of highly substituted derivatives, such as 2-(2-chlorophenyl)-4,5-dimethylthiazole , requires precise control over steric and electronic parameters. The presence of an ortho-chloro substituent on the phenyl ring introduces significant steric hindrance, which directly impacts the kinetics of ring closure. This whitepaper provides an authoritative, self-validating protocol for synthesizing this compound, grounded in the classical Hantzsch thiazole synthesis framework[2].
Retrosynthetic Logic and Synthon Selection
The most efficient and field-proven pathway for constructing a 1,3-thiazole core is the Hantzsch cyclization, which strategically forms the C-S and C-N bonds of the heterocycle in a single continuous process[1][2].
Disconnection of the target molecule reveals two primary synthons:
-
The Thioamide Synthon: 2-Chlorobenzothioamide provides the C2 substituent and the N-C-S structural fragment[3].
-
The α -Haloketone Synthon: 3-Bromo-2-butanone provides the C4 and C5 methyl substituents along with the remaining carbon backbone[4][5].
Retrosynthetic disconnection of 2-(2-Chlorophenyl)-4,5-dimethylthiazole.
Precursor Acquisition & Validation
To ensure a self-validating experimental system, the purity and reactivity of the precursors must be established prior to the core cyclization. 3-Bromo-2-butanone is selected over its chlorinated counterpart because the bromide ion is a superior leaving group, which lowers the activation energy required for the initial nucleophilic attack and minimizes thermal degradation of the thioamide[4][5].
Table 1: Physicochemical Parameters of Reactants and Target
| Compound | Role in Synthesis | MW ( g/mol ) | Physical State | CAS RN |
| 2-Chlorobenzothioamide | Nucleophilic Precursor | 171.65 | Yellow crystalline powder | 15717-17-6 |
| 3-Bromo-2-butanone | Electrophilic Precursor | 151.00 | Clear to light yellow liquid | 814-75-5 |
| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | Target Product | 223.72 | Solid / Viscous Oil | N/A |
Note: 2-Chlorobenzothioamide can be synthesized in-house via the thionation of 2-chlorobenzamide using Lawesson's reagent in refluxing toluene[3][6].
Core Hantzsch Protocol: Step-by-Step Methodology
The following protocol details the bimolecular condensation and subsequent intramolecular cyclization. Every step is designed with explicit causality to ensure maximum yield and purity.
Reagents:
-
2-Chlorobenzothioamide (1.0 equiv, 10 mmol, 1.72 g)
-
3-Bromo-2-butanone (1.1 equiv, 11 mmol, 1.66 g)
-
Absolute Ethanol (25 mL)
-
Saturated Aqueous NaHCO3
-
Dichloromethane (DCM)
Procedure & Causality:
-
Dissolution: Suspend 2-chlorobenzothioamide in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: Ethanol is chosen as a protic solvent because it hydrogen-bonds with the leaving bromide ion, stabilizing the highly polar transition state during the initial SN2 displacement[7].
-
-
Electrophile Addition: Add 3-bromo-2-butanone dropwise over 10 minutes at room temperature.
-
Causality: The α -bromoketone is highly reactive. Dropwise addition prevents localized exothermic spikes, mitigating the risk of thioamide degradation or polymerization[4].
-
-
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 6 to 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Causality: The ortho-chloro substitution on the phenyl ring induces significant steric hindrance, restricting the rotational freedom required for the nitrogen atom to attack the carbonyl carbon. Prolonged thermal energy is mandatory to drive this intramolecular cyclization to completion[6].
-
-
Auto-Catalyzed Dehydration: Maintain reflux until the intermediate hydroxythiazoline is fully consumed.
-
Causality: The initial S-alkylation releases hydrobromic acid (HBr). This in-situ generation of acid lowers the pH of the reaction mixture, automatically catalyzing the final dehydration step to form the aromatic thiazole ring[6].
-
-
Neutralization and Workup: Cool the mixture to room temperature. The product currently exists as a thiazolium hydrobromide salt. Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8 (cessation of CO2 evolution).
-
Causality: Neutralization deprotonates the thiazole, converting it to its free-base form. This is a critical self-validating step: if neutralization is skipped, the product will remain water-soluble and will be lost during extraction.
-
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.
Mechanistic Causality
The Hantzsch synthesis is not a concerted reaction; it is a stepwise cascade driven by nucleophilicity and thermodynamic stability[7][8].
-
S-Alkylation: The sulfur atom of the thioamide is highly polarizable and acts as a soft nucleophile, attacking the α -carbon of 3-bromo-2-butanone via an SN2 mechanism. This displaces the bromide ion and forms an α -thioether ketone intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide moiety, now positioned favorably, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone, forming a 5-membered hydroxythiazoline ring.
-
Aromatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes an acid-catalyzed dehydration (loss of H2O ) to yield the final 2-(2-chlorophenyl)-4,5-dimethylthiazole[7].
Stepwise Hantzsch mechanism yielding the target thiazole compound.
Analytical & Quantitative Data
Optimizing the reaction conditions is critical for maximizing yield, especially when dealing with sterically hindered substrates. The table below summarizes the quantitative outcomes of varying the reaction parameters.
Table 2: Reaction Optimization Matrix (Hantzsch Cyclization)
| Solvent | Temp (°C) | Base Additive | Yield (%) | Mechanistic Rationale |
| Ethanol | 78 (Reflux) | None | >80% | Protic solvent stabilizes polar transition states; auto-catalyzed by released HBr[6]. |
| Dioxane | 60 | None | <40% | Aprotic environment slows S-alkylation; poor solubility of charged intermediates[1]. |
| Ethanol | 78 (Reflux) | Pyridine | ~50% | Premature neutralization of HBr stalls the final acid-catalyzed dehydration step[6]. |
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An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-4,5-dimethylthiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, contributing to antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The Hantzsch thiazole synthesis, a classic condensation reaction first described by Arthur Hantzsch in 1887, remains a highly favored and versatile method for constructing this valuable heterocyclic motif.[1][4] This guide provides a detailed exploration of the Hantzsch synthesis as applied to the preparation of 2-aryl-4,5-dimethylthiazoles, a class of compounds with significant potential in drug development.[5] We will delve into the reaction mechanism, provide field-proven experimental protocols, address common challenges, and discuss the optimization strategies necessary for successful synthesis.
The Chemical Logic of the Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust and generally high-yielding reaction that brings together two key building blocks: an α-haloketone and a thioamide.[4][6] The reaction proceeds through a well-defined, multi-step mechanism to form the stable, aromatic thiazole ring.[1][7]
The Core Mechanism: A Stepwise Annulation
The formation of the thiazole ring via the Hantzsch synthesis can be dissected into three primary stages:
-
Nucleophilic Attack (S-Alkylation): The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone.[1][8] This bimolecular nucleophilic substitution (SN2) reaction forms a key intermediate.[6][9]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.[1][7] This step forges the five-membered ring that is characteristic of the thiazole scaffold, resulting in a hydroxythiazoline intermediate.[1]
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate.[1][7] This dehydration event leads to the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[7]
Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of a Representative 2-Aryl-4,5-dimethylthiazole
This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-aryl-4,5-dimethylthiazole. The specific α-haloketone used in this example is 3-chloro-2-butanone, which is a readily available starting material.[10]
Materials and Reagents
-
Aryl Thioamide (1.0 equiv)
-
3-Chloro-2-butanone (1.0 equiv)[11]
-
Ethanol (or other suitable polar solvent)
-
Sodium Bicarbonate (optional, for neutralization)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Column Chromatography
Step-by-Step Synthesis Procedure
-
Preparation of the Aryl Thioamide: If not commercially available, the required aryl thioamide can be synthesized from the corresponding aryl nitrile. A common method involves the treatment of the nitrile with sodium hydrosulfide and magnesium chloride in DMF.[12] This method avoids the handling of hazardous hydrogen sulfide gas and generally provides the thioamide in high yield.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl thioamide (1.0 equiv) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 equiv) dropwise at room temperature.[5]
-
Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[13] This typically takes 4-6 hours.[8]
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Purification: The crude 2-aryl-4,5-dimethylthiazole can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[8]
Quantitative Data Summary
| Aryl Substituent | Thioamide Yield (%) | Thiazole Yield (%) |
| Phenyl | 85-95 | 75-85 |
| 4-Chlorophenyl | 80-90 | 70-80 |
| 4-Methoxyphenyl | 82-92 | 72-82 |
| 2-Hydroxyphenyl | 75-85 | 65-75 |
Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.
Troubleshooting and Optimization: A Scientist's Guide to Overcoming Common Hurdles
While the Hantzsch synthesis is generally reliable, achieving optimal yields and purity can sometimes be challenging. This section addresses common issues and provides evidence-based strategies for troubleshooting and optimization.
Common Issues and Their Solutions
-
Low Yields: Low product yields are a frequent challenge and can stem from several factors.[13][14]
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting materials, consider increasing the reaction temperature or extending the reaction time.[14] Microwave irradiation can also be employed to accelerate the reaction and improve yields.[9]
-
Purity of Starting Materials: The purity of the α-haloketone and thioamide is critical.[13] α-Haloketones can be unstable and may need to be freshly prepared or purified before use.[13]
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired thiazole.[13]
-
-
Formation of Side Products: The presence of multiple spots on a TLC plate indicates the formation of side products.
-
Oxazole Formation: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct.[13]
-
Isomeric Thiazoles: Under acidic conditions, the reaction of N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[13][14] Maintaining neutral or slightly basic conditions can help to minimize the formation of these isomers.[3]
-
-
Difficulty in Product Isolation and Purification:
-
Precipitation: In many cases, the thiazole product can be precipitated from the reaction mixture by pouring it into a weak base solution, such as 5% sodium carbonate.[14] This neutralizes the hydrohalide salt of the thiazole, causing the free base to precipitate.[14]
-
Chromatography: If precipitation is not effective, column chromatography is a reliable method for purification.[8] Careful selection of the eluent system is crucial for achieving good separation.
-
Caption: A logical workflow for troubleshooting common issues in Hantzsch synthesis.
Scope and Limitations
The Hantzsch thiazole synthesis is a versatile reaction with a broad substrate scope.[1] A wide variety of substituted aryl thioamides and α-haloketones can be employed to generate a diverse library of 2-aryl-4,5-dimethylthiazoles.
Compatible Functional Groups
| Functional Group on Aryl Ring | Compatibility | Notes |
| Electron-donating groups (e.g., -OCH3, -CH3) | High | Generally well-tolerated and can sometimes increase reaction rates. |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | High | Well-tolerated, though very strong electron-withdrawing groups may slightly decrease the nucleophilicity of the thioamide. |
| Halogens (-F, -Cl, -Br) | High | Generally compatible with the reaction conditions. |
| Hydroxyl (-OH) | Moderate | May require protection, especially if harsh acidic or basic conditions are used. |
| Amine (-NH2) | Moderate | Primary and secondary amines can potentially compete with the thioamide as nucleophiles. Protection may be necessary. |
Limitations
While the Hantzsch synthesis is broadly applicable, there are some limitations to consider:
-
Steric Hindrance: Highly sterically hindered α-haloketones or thioamides may react sluggishly or not at all.
-
Sensitive Functional Groups: The presence of highly acid- or base-sensitive functional groups on the starting materials may require the use of protecting groups or carefully controlled reaction conditions.
Conclusion
The Hantzsch synthesis of 2-aryl-4,5-dimethylthiazoles is a powerful and enduring tool in the arsenal of the medicinal chemist. Its simplicity, high yields, and broad substrate scope make it an invaluable method for accessing these important heterocyclic compounds.[1] By understanding the underlying mechanism, adhering to robust experimental protocols, and employing systematic troubleshooting strategies, researchers can effectively leverage this classic reaction to advance their drug discovery and development programs.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Li, Y., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 20(11), 20118-30. Available from: [Link]
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Al-Zaydi, K. M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(10), 2445. Available from: [Link]
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ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available from: [Link]
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YouTube. synthesis of thiazoles. Available from: [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 762. Available from: [Link]
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ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 762. Available from: [Link]
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Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 1-10. Available from: [Link]
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ChemRxiv. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Available from: [Link]
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Li, Y., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 20(11), 20118-30. Available from: [Link]
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Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Available from: [Link]
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Ferreira, L. G., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry, 27(24), 115165. Available from: [Link]
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SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
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Palladium-Catalyzed Direct C-H Arylation: Synthesis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole
Executive Summary
The synthesis of highly functionalized thiazoles is a critical operation in pharmaceutical development and agrochemical manufacturing. Traditional cross-coupling methodologies (e.g., Suzuki-Miyaura, Stille) require pre-functionalized organometallic species, which inherently reduces atom economy and increases toxic waste. This technical guide details the optimized, self-validating protocol for the synthesis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole via palladium-catalyzed direct C-H arylation. By leveraging the inherent C-H acidity of the thiazole core and the differential reactivity of carbon-halogen bonds, this pathway offers a highly efficient, scalable, and regioselective approach to complex biaryl architectures.
Mechanistic Rationale & Pathway Design
The direct arylation of 4,5-dimethylthiazole with 1-bromo-2-chlorobenzene is governed by two critical selectivity principles: Regioselectivity and Chemoselectivity .
-
Absolute Regioselectivity: Unsubstituted thiazoles often yield a mixture of C2 and C5 arylated products[1]. However, 4,5-dimethylthiazole has its C4 and C5 positions sterically and electronically blocked by methyl groups. This structural feature locks the reaction pathway, forcing absolute regioselectivity at the highly acidic C2 position.
-
Chemoselectivity (Halogen Differentiation): 1-bromo-2-chlorobenzene presents two potential sites for oxidative addition. Because the C–Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol), the active Pd(0) species selectively inserts into the C–Br bond[2]. This preserves the ortho-chloro substituent for potential downstream functionalization.
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Following oxidative addition, the acetate base (acting as an internal ligand) abstracts the C2 proton of the thiazole through a six-membered transition state, simultaneously facilitating the formation of the Pd–C bond before reductive elimination yields the target product.
Figure 1: Catalytic cycle for the Pd-catalyzed direct C-H arylation via the CMD pathway.
Reaction Optimization & Parameter Causality
Achieving high turnover numbers (TON) requires precise tuning of the catalyst, base, and solvent. Early literature demonstrated that ligand-free Pd(OAc)₂ could catalyze this reaction; however, exceeding 1 mol% loading often leads to the rapid aggregation of inactive "palladium black," severely limiting the yield[3].
Modern protocols utilize N-heterocyclic carbene (NHC) ligands—specifically PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Pd(II) complexes. These bulky, electron-rich ligands stabilize the monomeric palladium intermediates, preventing aggregation and allowing for catalyst loadings as low as 0.01 mol%[4].
Table 1: Optimization of Reaction Conditions for C2-Arylation
| Entry | Palladium Source | Ligand System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1.0 mol%) | None (Ligand-Free) | KOAc | DMAc | 120 | 45 |
| 2 | Pd(OAc)₂ (1.0 mol%) | None (Ligand-Free) | K₂CO₃ | DMAc | 120 | 12 |
| 3 | Pd(OAc)₂ (0.01 mol%) | Tetrakis(NHC) Salt | KOAc | Toluene | 130 | 38 |
| 4 | Pd(OAc)₂ (0.01 mol%) | Tetrakis(NHC) Salt | KOAc | DMAc | 130 | 92 |
| 5 | NHC-PEPPSI-Pd(II) (1.0 mol%) | NHC (Integrated) | KOAc | DMAc | 120 | >95 |
Data synthesized from comparative literature on direct thiazole arylation[3],,.
-
Base Causality: Potassium acetate (KOAc) is strictly required over carbonate bases (Entry 2 vs. 1). The acetate anion is not merely an acid scavenger; it is a mechanistic prerequisite that acts as a proton shuttle during the CMD transition state[1].
-
Solvent Causality: N,N-Dimethylacetamide (DMAc) is superior to non-polar solvents like toluene (Entry 4 vs. 3) because its polar aprotic nature stabilizes the charged transition states and ensures the partial solubility of KOAc required for the catalytic cycle.
Experimental Protocol: Self-Validating Workflow
The following protocol is engineered to be a self-validating system, ensuring that researchers can isolate variables and verify success at each stage of the synthesis.
Figure 2: Step-by-step experimental workflow for the synthesis and purification process.
Step 1: Reagent Preparation (Inert Atmosphere)
-
Action: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon (repeat 3x). Charge the tube with 4,5-dimethylthiazole (2.0 mmol, 226 mg), 1-bromo-2-chlorobenzene (1.0 mmol, 191.5 mg), anhydrous KOAc (2.0 mmol, 196 mg), and the NHC-PEPPSI-Pd(II) precatalyst (0.01 mmol, 1 mol%).
-
Causality: The 2:1 stoichiometry of thiazole to aryl bromide drives the reaction to completion and suppresses potential side reactions. Strict exclusion of oxygen and moisture prevents the premature oxidation or quenching of the active Pd(0) species generated in situ.
Step 2: Solvent Addition and Heating
-
Action: Inject anhydrous DMAc (3.0 mL) via syringe. Seal the Schlenk tube and submerge it in a pre-heated oil bath at 120 °C with vigorous magnetic stirring for 1 to 3 hours.
-
Causality: The elevated temperature is mandatory to overcome the high activation energy barrier of the C–H bond cleavage during the CMD step. Vigorous stirring ensures the heterogeneous KOAc remains adequately dispersed.
Step 3: Quenching and Biphasic Extraction
-
Action: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (15 mL) and quench by adding deionized water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (3 x 15 mL).
-
Causality: DMAc is highly miscible with water. The rigorous brine washes are critical to partition the DMAc out of the organic layer, preventing solvent contamination during chromatography.
Step 4: Chromatographic Purification
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate (starting at 95:5 v/v).
-
Causality: The product, 2-(2-Chlorophenyl)-4,5-dimethylthiazole, is significantly less polar than the starting thiazole, allowing for rapid elution and clean separation from unreacted starting materials and catalyst degradation products.
Analytical Validation
To ensure the integrity of the synthesized 2-(2-Chlorophenyl)-4,5-dimethylthiazole, the system must be validated against specific analytical markers:
-
¹H NMR Spectroscopy (CDCl₃):
-
Validation Marker: The absolute disappearance of the highly deshielded C2-proton singlet of the starting 4,5-dimethylthiazole (typically observed at ~8.5–8.6 ppm).
-
Confirmation: The appearance of a distinct multiplet in the aromatic region (7.30–7.80 ppm) integrating to 4 protons, corresponding to the ortho-chlorophenyl ring, alongside two distinct methyl singlets (~2.3–2.4 ppm) integrating to 3 protons each.
-
-
GC-MS Analysis:
-
Validation Marker: A single major peak in the chromatogram exhibiting a molecular ion peak at m/z = 223.02 (for the ³⁵Cl isotope) and m/z = 225.02 (for the ³⁷Cl isotope) in a characteristic 3:1 ratio, confirming the retention of the chloro substituent and the success of the chemoselective coupling.
-
References
-
Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. URL: [Link]
-
Ulu, Ö. D., et al. (2021). Direct arylation of heteroaromatic compounds by Pd(OAc)2/tetrakis(N-benzimidazoliummethyl)benzene salt system. Arkivoc. URL: [Link]
-
Evren, E., et al. (2026). Substituted NHC–PEPPSI–Pd(II) complexes: synthesis, characterization, DFT calculations and catalytic application in thiazole C–H arylation. RSC Advances. URL: [Link]
-
(2015). Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. Organometallics. URL: [Link]
Sources
Comprehensive Physicochemical Profile and Experimental Methodologies for 2-(2-Chlorophenyl)-4,5-dimethylthiazole
Executive Summary
In contemporary medicinal chemistry, the thiazole ring serves as a privileged bioisosteric scaffold, frequently embedded within FDA-approved therapeutics and bioactive natural products. 2-(2-Chlorophenyl)-4,5-dimethylthiazole (CAS: 206556-03-8, PubChem CID: 11481487) represents a highly optimized derivative within this class[1][2]. By combining the electron-rich, hydrogen-bond-accepting thiazole core with a sterically demanding 2-chlorophenyl moiety, this compound occupies a unique physicochemical space. This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, validated synthetic methodologies, and analytical protocols designed for drug development professionals.
Structural Rationale & Molecular Design
The molecular architecture of 2-(2-Chlorophenyl)-4,5-dimethylthiazole is strategically designed to modulate both pharmacokinetic and pharmacodynamic parameters:
-
The Thiazole Core: Containing both sulfur and nitrogen heteroatoms, the 1,3-thiazole ring acts as a robust hydrogen-bond acceptor, facilitating target engagement while maintaining metabolic stability[2].
-
2-Chlorophenyl Substitution: The placement of the chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This restricts the free rotation of the C-C bond between the phenyl and thiazole rings, locking the molecule into a preferred, non-planar conformation. Furthermore, the halogen atom enhances lipophilicity and introduces the potential for highly directional halogen bonding with target protein pockets[3].
-
4,5-Dimethyl Substitution: Methylation at the C4 and C5 positions serves a dual purpose. Electronically, it increases the electron density of the thiazole ring via inductive effects. Metabolically, it blocks the primary sites of oxidative liability (typically vulnerable to cytochrome P450 enzymes), thereby extending the compound's theoretical half-life.
Physicochemical Profiling
Understanding the physicochemical parameters of 2-(2-Chlorophenyl)-4,5-dimethylthiazole is critical for formulation and assay development. The following table synthesizes the core quantitative data derived from structural analysis and established chemical databases[1][2].
| Property | Value | Source / Methodology |
| Molecular Formula | C11H10ClNS | PubChem CID 11481487[1] |
| Molecular Weight | 223.72 g/mol | PubChem CID 11481487[1] |
| CAS Registry Number | 206556-03-8 | Benchchem Database[2] |
| InChIKey | HHJXCIMZYVQSKP-UHFFFAOYSA-N | Standardized Identifier[2] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Calculated (Thiazole N, S contributions) |
| LogP (Lipophilicity) | 3.8 – 4.2 | Consensus Predictive Models |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (Thiazole N, Cl) | Structural Analysis |
| Rotatable Bonds | 1 | Structural Analysis |
Synthetic Methodology: The Modified Hantzsch Pathway
The most robust and regiospecific method for constructing 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. This classical condensation reaction between a thioamide and an α -haloketone is highly efficient.
Fig 1: Mechanistic workflow of the Hantzsch synthesis for 2-(2-Chlorophenyl)-4,5-dimethylthiazole.
Protocol 1: Step-by-Step Synthesis Workflow
This protocol is designed as a self-validating system to ensure high yield and purity.
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chlorobenzothioamide (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.
-
Causality: Absolute ethanol is chosen as a protic solvent because it stabilizes the highly polar transition states during the subsequent cyclization step without participating in side reactions.
-
-
Electrophile Addition: Add 3-bromo-2-butanone (1.1 eq, 11 mmol) dropwise at room temperature over 10 minutes.
-
Causality: Bromine is a superior leaving group compared to chlorine, accelerating the initial S-alkylation. The slight stoichiometric excess ensures complete consumption of the thioamide. Dropwise addition prevents localized exothermic spikes that could lead to polymerization of the haloketone.
-
-
Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 78°C for 4-6 hours.
-
Causality & Validation: While S-alkylation occurs rapidly at room temperature, the subsequent intramolecular cyclization and dehydration steps are endothermic. Refluxing provides the necessary activation energy. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the highly polar thioamide spot and the emergence of a less polar, UV-active spot confirms the formation of the fully aromatized thiazole ring.
-
-
Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the resulting hydrobromide salt with saturated aqueous NaHCO3 (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Causality: Neutralization is critical to convert the protonated thiazolium intermediate into the free base, allowing it to partition into the organic phase during extraction.
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography to yield the pure product.
Analytical Characterization & Orthogonal Validation
To ensure the structural integrity and purity of the synthesized compound for downstream biological assays, orthogonal analytical methods must be employed.
Protocol 2: HPLC Purity Assessment
-
Stationary Phase: C18 Reverse Phase Column (250 x 4.6 mm, 5 µm).
-
Causality: The calculated LogP (~4.0) indicates a highly lipophilic molecule. A non-polar C18 stationary phase provides optimal retention and separation from polar synthetic impurities.
-
-
Mobile Phase Gradient: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid). Gradient from 10% B to 90% B over 15 minutes.
-
Causality & Validation: The low pH maintained by formic acid ensures the thiazole nitrogen remains protonated. This prevents secondary interactions with free silanols on the silica matrix, which cause peak tailing. Self-Validation: A sharp, symmetrical peak (asymmetry factor 0.9–1.1) validates the method's resolving power.
-
-
Detection: UV Photodiode Array (PDA) extracted at 254 nm.
-
Causality: The highly conjugated π -system of the biphenyl-like structure provides strong chromophoric absorption at 254 nm, allowing for trace impurity detection.
-
Pharmacological Relevance & Target Interaction
Thiazole derivatives, particularly chlorophenyl-substituted analogs, have demonstrated significant potential in oncology and antimicrobial research[2]. Structurally related compounds have been heavily investigated for their potent anti-migration and anti-invasion activities in metastatic cancer cell models[2].
Mechanistically, these compounds are hypothesized to function via the inhibition of actin-bundling proteins, such as fascin[2]. By binding to hydrophobic pockets and utilizing halogen bonding via the 2-chlorophenyl group, the compound disrupts the protein's ability to cross-link actin filaments, leading to a collapse of cellular filopodia and a subsequent halt in metastasis.
Fig 2: Putative pharmacological pathway of chlorophenyl thiazoles in metastatic cancer models.
References
-
National Center for Biotechnology Information (PubChem). "2-(2-Chlorophenyl)-4,5-dimethylthiazole | C11H10ClNS | CID 11481487 - Chemical and Physical Properties." NIH. URL:[Link]
Sources
The Thiazole Scaffold in Modern Drug Discovery: Synthesis, Biological Activity, and Mechanistic Evaluation
Executive Summary
The 1,3-thiazole ring—a five-membered heterocyclic system containing sulfur and nitrogen at positions 1 and 3—is a privileged scaffold in medicinal chemistry[1]. Its unique electronic distribution imparts remarkable versatility, allowing it to act as both a hydrogen bond acceptor (via the nitrogen atom) and a lipophilic domain (via the sulfur atom). This structural duality enables thiazole derivatives to interact with diverse biological targets, resulting in a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[2].
This technical guide provides an in-depth analysis of substituted thiazole derivatives. It bridges the gap between synthetic methodology and biological evaluation, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for drug development professionals.
Mechanistic Foundations of Thiazole Bioactivity
The biological efficacy of thiazole derivatives is fundamentally tied to their molecular orbital characteristics. The ring possesses dienic character and is highly aromatic. According to computed π -electron density, electrophilic substitutions occur preferentially at the C5 position (and subsequently C4), while nucleophilic substitutions are favored at the C2 position.
This regiospecificity allows medicinal chemists to precisely tune the pharmacokinetics and pharmacodynamics of thiazole-based drug candidates:
-
C2 Substitutions: Often functionalized with amines or hydrazines to enhance hydrogen bonding with target proteins (e.g., kinase hinge regions).
-
C4/C5 Substitutions: Typically decorated with aryl or alkyl groups to optimize lipophilicity and fit into hydrophobic binding pockets.
Table 1: Clinical Validation of the Thiazole Scaffold
To understand the translational success of thiazoles, we can examine FDA-approved drugs containing this nucleus[1][2]:
| Drug Name | Therapeutic Class | Primary Target / Mechanism | Key Thiazole Structural Role |
| Dasatinib | Anticancer (Leukemia) | BCR-ABL & Src Tyrosine Kinase Inhibitor | Binds the ATP-binding pocket; N acts as H-bond acceptor. |
| Ritonavir | Antiviral (HIV) | HIV Protease Inhibitor | Enhances binding affinity and metabolic stability. |
| Meloxicam | Anti-inflammatory | COX-2 Inhibitor | Modulates acidity and directs selective COX-2 binding. |
| Nitazoxanide | Antiparasitic | PFOR Enzyme Inhibitor | Electron transfer disruption via the nitro-thiazole ring. |
Anticancer Activity: Targeted Kinase Inhibition
Substituted thiazoles have shown profound efficacy in oncology, primarily by acting as competitive inhibitors of receptor and non-receptor tyrosine kinases[1][3]. By mimicking the adenine ring of ATP, the thiazole core anchors the molecule within the kinase hinge region, blocking the phosphorylation cascade required for tumor cell proliferation.
Figure 1: Mechanism of action for thiazole-based kinase inhibitors in oncology.
Protocol 1: In Vitro Anticancer Screening (MTT Cell Viability Assay)
Rationale: The MTT assay is a self-validating colorimetric system. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the absorbance directly correlates with cell viability, providing a reliable IC50 value for the thiazole derivative.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung adenocarcinoma) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives (e.g., 0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Add 10 µL of each concentration to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: This incubation time allows sufficient cellular uptake and enzymatic reduction of the dye.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Antimicrobial Activity: Overcoming Drug Resistance
With the rise of multidrug-resistant (MDR) bacterial strains (e.g., MRSA, A. baumannii), thiazole derivatives have emerged as potent antimicrobial agents. Research indicates that 2,4-disubstituted thiazoles, particularly those with halogenated phenyl rings or nitro groups at position 4, exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria[4]. They often function by inhibiting bacterial DNA gyrase or disrupting cell wall synthesis[2].
Table 2: Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles
| Substituent Position | Functional Group | Impact on Biological Activity |
| C2 | Amino ( −NH2 ) | Enhances Gram-negative activity via improved porin penetration. |
| C2 | Hydrazone spacer | Increases antifungal behavior by mimicking ergosterol precursors[4]. |
| C4 | Trichloro phenyl | Significant broad-spectrum inhibition (e.g., against S. aureus and E. coli) due to high lipophilicity enhancing membrane permeation[4]. |
| C5 | Nitro ( −NO2 ) | Crucial for disrupting microorganism metabolic pathways via radical formation[4]. |
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method provides a quantitative assessment of a compound's bacteriostatic efficacy. By testing a concentration gradient, researchers can pinpoint the exact minimum concentration required to halt visible bacterial growth, ensuring the compound's potency is accurately benchmarked against standard antibiotics.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 29213) on Mueller-Hinton (MH) agar for 24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in MH broth.
-
Serial Dilution: In a sterile 96-well plate, add 100 µL of MH broth to wells 2-12. Add 200 µL of the thiazole derivative (prepared at 512 µg/mL in 1% DMSO/broth) to well 1. Perform a two-fold serial dilution from well 1 to well 11, discarding 100 µL from well 11. Well 12 serves as the growth control (no drug).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (final test concentrations range from 256 to 0.25 µg/mL).
-
Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the thiazole derivative that completely inhibits visible bacterial growth (assessed via naked eye or spectrophotometrically at 600 nm).
Core Synthetic Methodology: The Hantzsch Thiazole Synthesis
The biological evaluation of thiazoles is entirely dependent on robust, high-yield synthetic pathways. The Hantzsch synthesis remains the gold standard due to its modularity, allowing for the rapid generation of diverse libraries for SAR studies[2][5].
Figure 2: Standard workflow for the Hantzsch synthesis of 2,4-disubstituted thiazoles.
Protocol 3: Synthesis of 2-Amino-4-arylthiazoles
Rationale: The reaction between an α -haloketone and a thiourea derivative is thermodynamically driven by the formation of the stable, aromatic thiazole ring. Ethanol is utilized as a solvent because its boiling point (78°C) provides the optimal thermal energy for the cyclization step without degrading the reagents.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted α -bromoacetophenone (e.g., 4-chloro- α -bromoacetophenone) in 20 mL of absolute ethanol.
-
Reagent Addition: Add 10 mmol of thiourea (or a substituted thiourea) to the solution. Causality: Using equimolar ratios prevents the formation of unreacted starting material, simplifying downstream purification.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 2 to 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. The product typically exists as a hydrobromide salt at this stage.
-
Neutralization: Pour the mixture into 50 mL of crushed ice and neutralize with a 10% aqueous sodium carbonate ( Na2CO3 ) solution until the pH reaches 7-8. Causality: Neutralization converts the soluble thiazolium salt into the insoluble free base, driving precipitation.
-
Isolation: Filter the resulting solid precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure 2-amino-4-arylthiazole.
-
Validation: Confirm the structure using 1H -NMR (look for the characteristic C5-thiazole proton singlet around δ 7.0 - 7.5 ppm) and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The substituted thiazole derivative remains a cornerstone of rational drug design. By leveraging predictable synthetic routes like the Hantzsch reaction and understanding the electronic nuances of the C2, C4, and C5 positions, researchers can systematically tune these molecules to target specific kinases in oncology or disrupt vital pathways in resistant pathogens. The integration of rigorous in vitro assays ensures that these synthetic efforts translate into reliable, high-confidence lead compounds for clinical development.
References
-
An Overview of Thiazole Derivatives and its Biological Activities Journal of Global Trends in Pharmaceutical Sciences URL:[Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics FABAD Journal of Pharmaceutical Sciences URL: [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives IntechOpen URL:[Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives Chemical Review and Letters URL:[Link]
-
Thiazole Ring—A Biologically Active Scaffold National Center for Biotechnology Information (PMC) URL:[Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents MDPI URL:[Link]
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Unlocking the Therapeutic Potential of 2-(2-Chlorophenyl)-4,5-dimethylthiazole: A Guide to Target Identification and Validation
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2][3][4] The compound 2-(2-Chlorophenyl)-4,5-dimethylthiazole, with its unique substitution pattern, represents a promising candidate for novel therapeutic development. However, its specific molecular targets and mechanisms of action remain to be fully elucidated. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of this compound. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation, to systematically uncover its biological binding partners and pave the way for its clinical translation.
Introduction: The Promise of a Privileged Scaffold
Thiazole derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5] Their unique electronic properties and synthetic tractability make them attractive starting points for drug discovery campaigns.[1] The subject of this guide, 2-(2-Chlorophenyl)-4,5-dimethylthiazole, is a member of this versatile class of compounds.[2] While its precise biological activity is still under investigation, the presence of the thiazole ring and the chlorophenyl moiety suggests potential interactions with a range of biological targets.[2][6] The goal of this whitepaper is to provide a comprehensive, step-by-step guide to unraveling the therapeutic potential of this molecule by identifying its molecular targets. This process, often termed target deconvolution, is a critical step in modern drug discovery, transforming a compound with an interesting phenotypic effect into a lead candidate with a well-defined mechanism of action.[7][8][9]
The Strategic Approach: From In Silico Prediction to In-Cellulo Validation
A successful target identification campaign relies on a logical and iterative workflow that combines computational and experimental methodologies. This integrated approach allows for the generation of hypotheses, followed by rigorous testing in biologically relevant systems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-Chlorophenyl)-4,5-dimethylthiazole|206556-03-8 [benchchem.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. ijpsjournal.com [ijpsjournal.com]
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- 9. drughunter.com [drughunter.com]
Methodological & Application
13C NMR analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole derivatives
An In-Depth Guide to the ¹³C NMR Analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole Derivatives
Application Note
Introduction: The Significance of Thiazoles and NMR in Drug Discovery
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The synthesis of novel thiazole derivatives, such as 2-(2-Chlorophenyl)-4,5-dimethylthiazole, is a critical activity in drug development programs.[2] Consequently, unambiguous structural elucidation is paramount to confirm the identity, purity, and stability of these synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[3][4] While ¹H NMR provides valuable information about the proton environment, ¹³C NMR spectroscopy offers a direct and highly sensitive method for probing the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, providing a definitive "fingerprint" of the molecular structure.
This guide provides a detailed technical overview and a robust protocol for the ¹³C NMR analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole derivatives. It is designed for researchers, chemists, and quality control scientists involved in the synthesis and characterization of heterocyclic compounds.
Foundational Principles: Interpreting the ¹³C NMR Spectrum
Understanding the expected chemical shifts (δ) for the target molecule is crucial for accurate spectral interpretation. The electronic environment of each carbon atom is influenced by factors such as hybridization, electronegativity of adjacent atoms, and resonance effects. For 2-(2-Chlorophenyl)-4,5-dimethylthiazole, we can predict the approximate regions for each carbon signal.
Caption: Molecular structure with standardized carbon numbering.
Causality Behind Chemical Shifts:
-
Thiazole Ring Carbons:
-
C2 (δ ≈ 165-170 ppm): This carbon is positioned between two electronegative heteroatoms (nitrogen and sulfur), causing significant deshielding and a characteristic downfield shift.[5] Its quaternary nature often results in a signal of lower intensity.
-
C4 (δ ≈ 148-152 ppm): Attached to a methyl group and part of a C=N bond, this carbon is also significantly deshielded.
-
C5 (δ ≈ 128-135 ppm): Bonded to a methyl group and adjacent to the sulfur atom, its chemical shift is typically upfield relative to C4. The presence of substituents can significantly influence the final shift.[5]
-
-
2-(2-Chlorophenyl) Group Carbons:
-
C1' (δ ≈ 130-134 ppm): The ipso-carbon, directly attached to the thiazole ring. Its chemical shift is influenced by the electronic effects of the heterocyclic system.
-
C2' (δ ≈ 132-136 ppm): This carbon is directly attached to the highly electronegative chlorine atom, resulting in a downfield shift due to the inductive effect.
-
C3', C4', C5', C6' (δ ≈ 127-131 ppm): These aromatic carbons appear in the typical aromatic region. Their precise shifts are modulated by the positions relative to the chlorine atom and the point of attachment to the thiazole ring.
-
-
Methyl Group Carbons:
Predicted ¹³C NMR Data Summary
The following table summarizes the expected chemical shift ranges for the title compound class. This serves as a predictive guide for spectral assignment.
| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C2 | sp² | 165 - 170 | Between N and S; highly deshielded. Quaternary (low intensity). |
| C4 | sp² | 148 - 152 | Part of C=N bond, substituted with -CH₃. Quaternary (low intensity). |
| C5 | sp² | 128 - 135 | Adjacent to S, substituted with -CH₃. Quaternary (low intensity). |
| C1' | sp² (Aromatic) | 130 - 134 | Ipso-carbon attached to thiazole. Quaternary (low intensity). |
| C2' | sp² (Aromatic) | 132 - 136 | Attached to electronegative Cl. |
| C3', C4', C5', C6' | sp² (Aromatic) | 127 - 131 | Standard aromatic region; specific shifts depend on position. |
| C4-CH₃, C5-CH₃ | sp³ | 10 - 20 | Aliphatic carbons; highly shielded. |
Detailed Experimental Protocol
This protocol provides a self-validating system for acquiring high-quality, reproducible ¹³C NMR spectra.
Caption: Standard workflow for 13C NMR analysis.
A. Sample Preparation
-
Analyte Weighing: Accurately weigh 20-50 mg of the purified 2-(2-Chlorophenyl)-4,5-dimethylthiazole derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak.[9]
-
Internal Standard: Use a solvent that contains tetramethylsilane (TMS, 0.03% v/v) as the internal chemical shift reference (δ = 0.00 ppm).
-
Solubilization & Transfer: Vortex the sample gently until the solid is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] The final sample volume should be ~0.6 mL, corresponding to a height of about 4-5 cm in the tube.[10]
B. Instrument & Acquisition Parameters
These parameters are based on a typical 400 MHz (¹³C at 100 MHz) or 500 MHz (¹³C at 125 MHz) spectrometer.
-
Experiment Setup: Load a standard ¹³C{¹H} experiment (e.g., zgpg30 on Bruker systems), which utilizes a 30° pulse angle and proton decoupling.
-
Expertise Note: Proton decoupling collapses ¹³C-¹H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and enhances S/N via the Nuclear Overhauser Effect (NOE).[6]
-
-
Acquisition Parameters:
-
Number of Scans (NS): Set NS to 1024. This can be increased for dilute samples or to improve the visibility of weak quaternary carbon signals.
-
Relaxation Delay (D1): Set D1 to 2.0 seconds.
-
Expertise Note: Quaternary carbons have longer relaxation times. A sufficient delay (D1) is crucial to allow these carbons to fully relax between pulses, preventing signal saturation and ensuring more accurate integration (though integration is not typically quantitative in standard ¹³C spectra). For fully quantitative results, a much longer D1 (5x the longest T1) and a 90° pulse angle would be required.
-
Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all expected signals are captured.
-
-
Acquisition: After inserting the sample, locking on the deuterium signal of CDCl₃, and shimming the magnetic field for homogeneity, start the acquisition (zg).
C. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line-broadening factor (LB) of 1.0-2.0 Hz to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation (efp).[11]
-
Correction: Perform automatic or manual phase correction (apk) and baseline correction to ensure all peaks are upright and start from a flat baseline.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to its known chemical shift of δ 77.16 ppm.[12] This ensures accuracy and comparability across different experiments.
-
Peak Picking: Identify all genuine peaks and label their chemical shifts. Pay close attention to low-intensity signals in the downfield region, which are likely the quaternary carbons.
References
- ¹³C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by ¹³C NMR spectroscopy. RSC Publishing.
- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
- NMR Sample Prepar
- 2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Iranian Journal of Chemistry and Chemical Engineering.
- Supplementary D
- NMR sample prepar
- Spectroscopic and Synthetic Profile of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole: A Technical Overview. Benchchem.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- An In-depth Technical Guide to the 1H and 13C NMR Spectral D
- Practical Guidelines for 13 C-Based NMR Metabolomics.
- 13-C NMR Protocol for beginners AV-400. Unknown Source.
- ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
- Sample Prepar
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. International Journal of Inorganic and Bioinorganic Chemistry.
- ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports.
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl)-2-aminothiazole. International Journal of Current Research and Review.
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- ¹³C NMR Chemical Shift.
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Application Notes and Protocols for Antifungal Assays of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thiazole-Based Antifungal Agents
The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antifungal properties.[1][2][3] The growing challenge of antifungal resistance, particularly among Candida and Aspergillus species, necessitates the development of novel therapeutic agents. Thiazole-based compounds have emerged as a promising class of antifungals, with many derivatives exhibiting activity comparable to or even exceeding that of established drugs like fluconazole and ketoconazole.[2][4][5]
Similar to the well-known azole antifungals, many thiazole derivatives are believed to exert their effect by disrupting the fungal cell membrane's integrity. The primary mechanism of action often involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol.[6][7] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, function, and cell viability.[8][9] Its depletion and the concurrent accumulation of toxic sterol precursors lead to fungistatic or fungicidal effects.[10]
This comprehensive guide provides detailed protocols for the in vitro evaluation of thiazole-based compounds, from initial screening of antifungal activity to elucidating their mechanism of action. These protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.
Part 1: Primary Antifungal Susceptibility Testing (AFST)
The initial evaluation of a novel thiazole compound involves determining its antifungal potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric, defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[11] Two widely accepted methods for determining the MIC are the broth microdilution and disk diffusion assays.
Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
This method is considered the gold standard for determining MICs and is detailed in the CLSI document M27.[12][13] It provides a quantitative measure of the antifungal agent's potency.
Scientific Principle: This assay subjects a standardized fungal inoculum to serial dilutions of the test compound in a liquid growth medium. The rationale is to identify the precise concentration at which fungal growth is inhibited. The use of RPMI-1640 medium, buffered with MOPS, provides a defined nutritional environment that supports the growth of most clinically relevant yeasts while minimizing interactions with the test compound.[14] Inoculum standardization to a 0.5 McFarland standard ensures that a consistent number of fungal cells are challenged, which is critical for reproducibility.[11][15]
Experimental Protocol:
-
Preparation of Thiazole Compound Stock Solution:
-
Dissolve the thiazole-based compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1-10 mg/mL). The final concentration of DMSO in the assay should not exceed 1-2%, as higher concentrations can inhibit fungal growth.[7]
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. This typically creates a concentration range from 0.03 to 64 µg/mL.
-
Each well should contain 100 µL of the diluted compound.
-
Include a positive control well (100 µL of RPMI-1640 without the compound) and a negative/sterility control well (100 µL of uninoculated RPMI-1640).
-
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.[15]
-
Dilute this suspension in RPMI-1640 medium to achieve a final working inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the working inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.[11]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the thiazole compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by using a spectrophotometer to read the optical density at 600 nm.
-
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for Broth Microdilution MIC Assay.
Data Presentation: MIC Values
| Fungal Strain | Compound A (MIC, µg/mL) | Compound B (MIC, µg/mL) | Fluconazole (MIC, µg/mL) |
| Candida albicans ATCC 90028 | 0.5 | 1 | 2 |
| Candida glabrata ATCC 90030 | 1 | 4 | 16 |
| Cryptococcus neoformans ATCC 90112 | 0.25 | 0.5 | 4 |
Antifungal Disk Diffusion Assay
This method, outlined in CLSI document M44, provides a qualitative or semi-quantitative assessment of antifungal activity and is particularly useful for rapid screening of multiple compounds.[14]
Scientific Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a fungus. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the antifungal activity and diffusion characteristics of the compound. Mueller-Hinton agar supplemented with glucose and methylene blue is often used as it supports good yeast growth and provides clear zone definition.
Experimental Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).
-
Pour the molten agar into sterile petri dishes to a uniform depth of approximately 4 mm.
-
Allow the plates to solidify and dry before use.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate uniformly in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of the thiazole compound solution.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
Include a control disk with the solvent (e.g., DMSO) and a disk with a standard antifungal (e.g., fluconazole).
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.[15]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[15]
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints for standard drugs. For novel compounds, the zone diameter provides a comparative measure of activity.
-
Data Presentation: Zone of Inhibition Diameters
| Fungal Strain | Compound A (Zone Diameter, mm) | Compound B (Zone Diameter, mm) | Fluconazole (25 µg disk) (Zone Diameter, mm) |
| C. albicans ATCC 90028 | 22 | 18 | 25 |
| C. glabrata ATCC 90030 | 15 | 10 | 12 |
| C. neoformans ATCC 90112 | 25 | 21 | 20 |
Part 2: Mechanism of Action Studies
Once a thiazole compound demonstrates significant antifungal activity, the next critical step is to elucidate its mechanism of action. As many thiazoles are known to target the ergosterol biosynthesis pathway, assays focused on this pathway are highly relevant.
Ergosterol Quantification Assay
This spectrophotometric assay directly measures the amount of ergosterol in fungal cells after treatment with the thiazole compound. A reduction in ergosterol content is strong evidence for the inhibition of its synthesis.[11][14]
Scientific Principle: This method is based on the unique UV absorbance spectrum of ergosterol and another sterol, 24(28)-dehydroergosterol (DHE), which are extracted from fungal cells after saponification (alkaline hydrolysis) of cellular lipids.[14] By measuring the absorbance at two specific wavelengths (281.5 nm and 230 nm), the quantities of both sterols can be calculated, providing a direct assessment of the compound's impact on the sterol profile.[6]
Experimental Protocol:
-
Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to the mid-log phase.
-
Expose the fungal culture to various concentrations of the thiazole compound (e.g., 0.5x, 1x, and 2x MIC) and a no-drug control.
-
Incubate for a defined period (e.g., 16-24 hours) at 35°C with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation and wash them with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet and vortex vigorously. This step saponifies the fatty acids, releasing the sterols.
-
-
Sterol Extraction:
-
Incubate the mixture in an 85°C water bath for 1 hour.
-
After cooling, extract the non-saponifiable lipids (containing ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.
-
Carefully transfer the upper n-heptane layer to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.
-
Calculate the ergosterol content using the following equations, based on the absorbance at 281.5 nm (ergosterol peak) and 230 nm (24(28) DHE peak)[6][14]:
-
% Ergosterol + % 24(28) DHE = [(A₂₈₁.₅ / 290) × F] / pellet weight
-
% 24(28) DHE = [(A₂₃₀ / 518) × F] / pellet weight
-
% Ergosterol = [% Ergosterol + % 24(28) DHE] - % 24(28) DHE (where F is the dilution factor in ethanol)
-
-
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of ergosterol biosynthesis by thiazole compounds.
Cell Membrane Integrity Assay using Propidium Iodide (PI)
This assay assesses whether the thiazole compound causes damage to the fungal cell membrane, a likely downstream effect of ergosterol depletion.
Scientific Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[4] However, in cells with compromised membranes, PI can enter and bind to DNA, emitting a bright red fluorescence. Flow cytometry can then be used to quantify the percentage of fluorescent (dead or membrane-damaged) cells in a population, providing a robust measure of membrane integrity.[4]
Experimental Protocol:
-
Fungal Culture and Treatment:
-
Treat fungal cells with the thiazole compound at various concentrations (e.g., 1x, 2x, 4x MIC) and include a no-drug control and a positive control (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent).
-
Incubate for a relevant period (e.g., 4-24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add PI to a final concentration of 1-10 µg/mL.[4]
-
Incubate in the dark at room temperature for 5-15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, exciting with a 488 nm laser and detecting emission in the red channel (typically >617 nm).[4]
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive cells in the treated and control populations.
-
Logic of the Propidium Iodide Uptake Assay
Caption: Logic of the propidium iodide uptake assay.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of novel thiazole-based antifungal compounds. By adhering to standardized methodologies for primary susceptibility testing and employing targeted assays to investigate the mechanism of action, researchers can generate high-quality, reproducible data. This systematic approach is essential for identifying promising lead candidates and advancing them through the drug development pipeline, ultimately contributing to the fight against life-threatening fungal infections.
References
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Arthington-Skaggs, B. A., et al. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081–2085. [Link]
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Bidaud, A. L., et al. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 4(4), 129. [Link]
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]
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Gajbhiye, A. et al. (2016). Antifungal susceptibility of clinically significant candida species by disk diffusion method. Journal of Clinical and Diagnostic Research, 10(3), DC01-DC04. [Link]
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DeNovix. (2025). Propidium Iodide Assay Protocol | Technical Note 183. [Link]
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IQ Products. (n.d.). Propidium Iodide for (apoptotic) cell death analysis. [Link]
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Boonen, K. et al. (2017). Flow Cytometry Is a Powerful Tool for Assessment of the Viability of Fungal Conidia in Metalworking Fluids. Applied and Environmental Microbiology, 83(16), e00816-17. [Link]
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EBSCO. (n.d.). Thiazole antifungals. Research Starters. [Link]
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Ayati, A., et al. (2015). A review on thiazole derivatives with antimicrobial and antifungal activities. DARU Journal of Pharmaceutical Sciences, 23(1), 57. [Link]
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Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(19), 7499-7514. [Link]
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Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4530–4538. [Link]
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Jangir, P. K., et al. (2024). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Fungal Biology, 5, 1404586. [Link]
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Jangir, P. K., et al. (2024). Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers in Fungal Biology, 5. [Link]
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Forastiero, A., et al. (2016). Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 112-117. [Link]
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White, T. C., et al. (1998). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 11(2), 382-408. [Link]
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iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
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CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (n.d.). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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Al-Abdullah, E. S., et al. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 50(23), 3629-3655. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
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Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4530–4538. [Link]
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ANSI Webstore. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
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Radini, I. A. M., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 225-242. [Link]
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CLSI. (2017). M27, 4th Edition. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
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Wibawa, J. et al. (2023). Development of an Imaging Flow Cytometry Method for Fungal Cytological Profiling and Its Potential Application in Antifungal Drug Development. Journal of Fungi, 9(7), 720. [Link]
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Lass-Flörl, C. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(8), 661-670. [Link]
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Ramani, R., & Chaturvedi, V. (2003). Flow Cytometry Antifungal Susceptibility Testing of Aspergillus fumigatus and Comparison of Mode of Action of Voriconazole vis-à-vis Amphotericin B and Itraconazole. Antimicrobial Agents and Chemotherapy, 47(11), 3627–3629. [Link]
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Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132–137. [Link]
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ANSI Webstore. (2017). M27-ED4 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
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Knapp, D. M., & Pincus, D. H. (2005). Flow Cytometry Susceptibility Testing for the Antifungal Caspofungin. Journal of Clinical Microbiology, 43(6), 2959–2961. [Link]
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ResearchGate. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]
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El-Sayed, M. F., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3381. [Link]
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ResearchGate. (2022). Spectroscopic Analysis of Candida Species, Viability, and Antifungal Drug Effects With a Microwave Flow Cytometer. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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El-Ragehy, N. A., et al. (2002). Analysis of Some Antifungal Drugs by Spectrophotometric and Spectrofluorimetric Methods in Different Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 943-951. [Link]
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Giera, M., et al. (2017). Antifungal Drug Testing by Combining Minimal Inhibitory Concentration Testing With Target Identification by Gas Chromatography-Mass Spectrometry. Nature Protocols, 12(5), 973–986. [Link]
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Arrow@TU Dublin. (n.d.). Vibrational Spectroscopy as a Tool for Studying Drug-Cell Interaction. [Link]
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orientjchem.org. (n.d.). Synthesis, Spectroscopic and in-Vitro Antifungal Studies of Drug Based Mixed Ligand Complexes. [Link]
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Application Note: Synthesis and Insecticidal Evaluation of 2-Arylthiazole Derivatives
Introduction & Strategic Overview
The development of novel agrochemicals is increasingly focused on heterocyclic scaffolds that offer high target specificity and low mammalian toxicity. Among these, 2-arylthiazole derivatives have emerged as highly potent insecticidal agents, particularly effective against sap-sucking pests of the orders Hemiptera and Homoptera, such as aphids (Aphididae) and whiteflies (Aleyrodidae)[1].
This application note provides a comprehensive, self-validating workflow for drug development professionals and agricultural chemists. It details the mechanistic rationale, a scalable synthetic protocol based on the Hantzsch thiazole synthesis, and an in vivo bioassay framework for evaluating the structure-activity relationship (SAR) of these compounds.
Mechanism of Action: Chordotonal TRPV Channel Modulation
The primary insecticidal efficacy of modern 2-arylthiazole derivatives (and related pyridylpyrazole thiazoles like Tyclopyrazoflor) stems from their ability to disrupt the insect nervous system[2]. Unlike traditional neurotoxins that target acetylcholinesterase or voltage-gated sodium channels, specific 2-arylthiazoles act as chordotonal organ TRPV (Transient Receptor Potential Vanilloid) channel modulators (IRAC Group 9).
Chordotonal organs are stretch receptors unique to insects and crustaceans, responsible for proprioception, hearing, and balance. By binding to these TRPV channels, 2-arylthiazoles cause continuous channel activation and calcium ion influx. This hyperactivation leads to a complete loss of motor control, feeding cessation, and rapid mortality. Because mammals lack homologous chordotonal organs, this mechanism offers an exceptional safety profile for non-target organisms.
Fig 1: Mechanism of action for 2-arylthiazole TRPV channel modulators.
Experimental Protocol 1: Synthesis of 2-Arylthiazoles
The most robust method for constructing the 2-arylthiazole core is the Hantzsch Thiazole Synthesis [3], which involves the condensation of an aryl thioamide with an α-halo ketone. The following protocol describes the synthesis of a model compound, 4-methyl-2-(3-pyridyl)thiazole, a known insecticidal pharmacophore[1].
Reagents & Materials
-
Thioamide: Pyridine-3-carbothioamide (10 mmol, 1.38 g)
-
α-Halo Ketone: 1-Chloro-2-propanone (11 mmol, 1.02 g)
-
Solvent: Absolute Ethanol (20 mL)
-
Base (Workup): Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Methodology
-
Reaction Initiation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of pyridine-3-carbothioamide in 20 mL of absolute ethanol.
-
Causality: Absolute ethanol is selected as the solvent because its polar protic nature stabilizes the transition state during the initial nucleophilic attack of the thioamide sulfur onto the α-carbon of the haloketone. It also seamlessly facilitates the subsequent dehydration step required for ring closure.
-
-
Addition: Add 11 mmol of 1-chloro-2-propanone dropwise at room temperature.
-
Reflux: Heat the reaction mixture to 78°C (reflux) for 3 to 4 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active thioamide spot confirms reaction completion.
-
-
Neutralization & Workup: Cool the mixture to room temperature. The product currently exists as a thiazolium hydrochloride salt. Slowly add saturated NaHCO₃ until the pH reaches 8.0.
-
Causality: Neutralization is critical. Converting the hydrochloride salt into the free base drastically reduces its aqueous solubility, driving the product into the organic phase during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to yield the pure 4-methyl-2-(3-pyridyl)thiazole.
Fig 2: Workflow for the Hantzsch synthesis of 2-arylthiazole derivatives.
Experimental Protocol 2: In Vivo Leaf-Dip Bioassay
To evaluate the insecticidal properties, a standardized leaf-dip bioassay against the Green Peach Aphid (Myzus persicae) is employed. This method ensures uniform exposure and reliable dose-response modeling.
Formulation & Application
-
Stock Solution: Dissolve 10 mg of the synthesized 2-arylthiazole in 1 mL of analytical-grade acetone to create a 10,000 ppm stock solution.
-
Dilution: Prepare test concentrations (e.g., 10, 50, 100, and 200 ppm) by diluting the stock with a 0.1% Triton X-100 aqueous solution.
-
Causality: Triton X-100 acts as a non-ionic surfactant. It breaks the surface tension of the aqueous solution, ensuring that the hydrophobic thiazole derivative spreads uniformly across the waxy cuticle of the leaf disc, preventing localized dosing artifacts.
-
-
Leaf Dipping: Excise 3 cm diameter discs from untreated, healthy cabbage leaves. Submerge each disc into the test solutions for exactly 10 seconds using forceps.
-
Drying: Place the treated discs adaxial-side up on filter paper in a fume hood for 30 minutes to allow complete solvent evaporation.
Infestation & Data Collection
-
Setup: Place each dried leaf disc onto a bed of 1% water-agar in a 35 mm Petri dish (the agar maintains leaf turgor).
-
Infestation: Using a fine camel-hair brush, carefully transfer 20 synchronized second-instar M. persicae nymphs onto each leaf disc. Seal the dish with ventilated film.
-
Self-Validation Check: Include a negative control (0.1% Triton X-100 in water/acetone) and a positive control (commercial standard like Imidacloprid or Tyclopyrazoflor) to validate the assay's baseline mortality and sensitivity[2].
-
-
Incubation: Maintain the dishes in an environmental chamber at 25°C, 65% relative humidity, under a 16:8 (Light:Dark) photoperiod.
-
Scoring: Assess mortality at 48 and 72 hours under a stereomicroscope. Aphids are scored as dead if they fail to exhibit coordinated movement when gently probed.
-
Correction: Calculate the corrected mortality using Abbott's formula to account for natural attrition in the negative control: Corrected Mortality (%) =[ ( % Alive in Control - % Alive in Treatment ) / % Alive in Control ] × 100
Quantitative Data: Structure-Activity Relationship (SAR)
The insecticidal activity of 2-arylthiazoles is highly dependent on the substitution pattern of the aryl ring (Position 2) and the thiazole ring (Positions 4 and 5)[4]. The table below summarizes representative SAR data for synthesized derivatives against M. persicae at 72 hours.
| Compound ID | Aryl Substituent (Position 2) | Thiazole Substituent (Position 4) | Thiazole Substituent (Position 5) | LC₅₀ (ppm) | 95% Confidence Interval |
| AT-01 | Phenyl | Methyl | Hydrogen | > 500 | N/A |
| AT-02 | 3-Pyridyl | Methyl | Hydrogen | 42.5 | 38.1 - 47.2 |
| AT-03 | 3-Pyridyl | Methyl | Nitro | 18.3 | 15.4 - 21.6 |
| AT-04 | 4-Chlorophenyl | Hydrogen | Carboxylic Acid | 145.0 | 120.5 - 172.4 |
| AT-05 | 3-Pyridyl | Trifluoromethyl | Hydrogen | 8.7 | 6.2 - 11.5 |
Data Interpretation: The shift from a phenyl ring (AT-01) to a 3-pyridyl ring (AT-02) drastically increases insecticidal activity, highlighting the necessity of the nitrogen heteroatom for receptor binding[1]. Furthermore, adding electron-withdrawing groups such as a nitro group (AT-03) or a trifluoromethyl group (AT-05) to the thiazole ring significantly enhances potency, likely by increasing the lipophilicity and metabolic stability of the compound.
References
- US Patent 4080457A.Thiazoles and their use in controlling insects and pests. Google Patents.
- US Patent 5614520A.2-arylthiazole derivatives and pharmaceutical composition thereof. Google Patents.
-
Shinde, V., et al. (2017). Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. US4080457A - Thiazoles and their use in controlling insects and pests - Google Patents [patents.google.com]
- 2. Tyclopyrazoflor|Novel Pyridylpyrazole Insecticide|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5614520A - 2-arylthiazole derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
Application Note: 2-(2-Chlorophenyl)-4,5-dimethylthiazole as a Privileged Scaffold in Early-Stage Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Scaffold Characterization Guide
Scientific Rationale & Scaffold Overview
In modern medicinal chemistry, the thiazole ring is universally recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligand points for diverse biological receptors[1]. Specifically, 2,4,5-trisubstituted thiazoles have demonstrated profound utility in the development of anti-inflammatory agents, antimicrobial compounds, and targeted kinase inhibitors (e.g., Dasatinib)[2].
2-(2-Chlorophenyl)-4,5-dimethylthiazole (CDMT) serves as an excellent foundational research chemical for hit-to-lead screening campaigns. The 2-chlorophenyl substitution provides critical lipophilic interactions and steric direction, which are frequently required for anchoring molecules deep within the ATP-binding pockets of kinases[3]. Furthermore, the 4,5-dimethyl groups offer synthetic handles for downstream structure-activity relationship (SAR) expansion.
This application note provides rigorously validated, self-contained protocols for handling CDMT, evaluating its biochemical target engagement via high-throughput kinase screening, and validating its phenotypic efficacy in cellular models.
Physicochemical Properties & Formulation Causality
To ensure reproducible assay results, proper formulation of CDMT is critical. Due to the high lipophilicity imparted by the chlorophenyl and dimethyl moieties, aqueous solubility is inherently poor.
Causality in Formulation: Attempting to dissolve CDMT directly in aqueous assay buffers will result in micro-precipitates. These aggregates act as promiscuous inhibitors by sequestering enzymes, leading to false-positive hit rates in high-throughput screening (HTS). Therefore, a 100% Dimethyl Sulfoxide (DMSO) master stock must be prepared, ensuring the final assay concentration of DMSO never exceeds 1% (v/v) to maintain enzyme stability.
Table 1: Scaffold Properties & Stock Preparation
| Parameter | Specification | Formulation Directive |
| Molecular Formula | C₁₁H₁₀ClNS | N/A |
| Molecular Weight | 223.72 g/mol | N/A |
| ClogP (Estimated) | ~3.8 | Indicates high lipophilicity; requires organic solvent. |
| Master Stock (10 mM) | 2.24 mg / mL DMSO | Use anhydrous, cell-culture grade DMSO (≥99.9%). |
| Storage Conditions | -20°C, desiccated | Protect from light; freeze-thaw cycles ≤ 5. |
Experimental Workflow Architecture
The following workflow illustrates the logical progression from chemical formulation to cellular validation.
Figure 1: End-to-end screening and optimization workflow for CDMT.
Protocol 1: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)
To evaluate CDMT's potential as a kinase inhibitor, we utilize a luminescent ADP detection assay.
Causality of Assay Selection: Traditional kinase assays rely on radioactive ³²P-ATP or measure substrate depletion, which suffers from poor signal-to-noise ratios at low ATP turnover. The ADP-Glo™ system directly measures the product (ADP) formed during the reaction[4]. By depleting unreacted ATP and converting the generated ADP back into ATP for a luciferase reaction, this method provides a superior dynamic range and eliminates radioactive hazards[5].
Figure 2: Logical mechanism of the ADP-Glo universal kinase assay.
Step-by-Step Methodology (Self-Validating System)
Note: Volumes are optimized for a 384-well solid white microplate.
-
Compound Dilution: Serially dilute the 10 mM CDMT DMSO stock in assay buffer to create a 10-point dose-response curve (final well concentrations: 100 µM to 5 nM). Maintain a constant 1% DMSO concentration across all wells.
-
Enzyme/Substrate Addition: Add 2.5 µL of the target kinase (e.g., p38α MAPK) and 2.5 µL of the CDMT dilution to the well. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent[6]. Crucial Step: This reagent terminates the kinase reaction and actively degrades all remaining background ATP. Incubate for 40 minutes[7].
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. This simultaneously converts the reaction-generated ADP into ATP and introduces luciferase/luciferin[5]. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a microplate reader (integration time: 0.5–1.0 second/well).
-
System Validation (Z'-Factor): Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and 1% DMSO as the negative control (0% inhibition). Proceed with data analysis only if Z' ≥ 0.6.
Protocol 2: Phenotypic Cytotoxicity Validation (MTT Assay)
Biochemical inhibition must translate to cellular efficacy. Thiazole derivatives bearing chlorophenyl groups have been documented to induce apoptosis via intrinsic pathways in cancer cell lines (e.g., MCF-7 breast cancer cells)[3].
Causality of Assay Selection: The MTT assay is utilized because it measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability, confirming whether the compound successfully permeates the cell membrane and engages its target in a complex biological matrix.
Step-by-Step Methodology
-
Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well clear-bottom plate using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Aspirate media and replace with 100 µL of fresh media containing CDMT at varying concentrations (0.1 µM – 100 µM). Include a vehicle control (0.5% DMSO) and a positive apoptosis control (Doxorubicin, 1 µM).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: 4 hours is the optimal window for formazan crystal formation without causing secondary cytotoxicity from the crystals themselves.
-
Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the insoluble purple formazan crystals.
-
Quantification: Agitate the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris).
Quantitative Data Presentation & SAR Planning
Once baseline data for the CDMT scaffold is established, it serves as the benchmark for iterative medicinal chemistry. Below is a representative data structure summarizing how CDMT compares to a generic optimized analog and a pan-kinase inhibitor.
Table 2: Representative Activity Profile
| Compound | Biochemical IC₅₀ (p38α) | Cellular IC₅₀ (MCF-7) | Selectivity Index (SI) |
| CDMT (Core Scaffold) | 14.2 µM | 52.5 µM | Baseline |
| Optimized Analog (C5-Phenyl) | 0.8 µM | 4.1 µM | 17.7x Improvement |
| Staurosporine (Control) | 0.003 µM | 0.015 µM | Pan-reactive (Toxic) |
References
-
2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement Source: Current Topics in Medicinal Chemistry (2020) URL:[Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: Assay and Drug Development Technologies (via PMC) URL:[Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells Source: Iranian Journal of Basic Medical Sciences (via PMC) URL:[Link]
Sources
- 1. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
Technical Support Center: Isolation & Purification of 2-(2-Chlorophenyl)-4,5-dimethylthiazole
Welcome to the Technical Support Center for the purification of 2-(2-Chlorophenyl)-4,5-dimethylthiazole. This compound is typically synthesized via the Hantzsch thiazole synthesis, reacting 2-chlorobenzothioamide with 3-chloro-2-butanone [1]. Because this multi-component cyclization often generates unreacted starting materials, positional isomers, and highly colored polymeric byproducts, achieving >99% purity requires a strategic, multi-tiered approach [3].
This guide provides researchers and drug development professionals with field-proven, self-validating protocols and troubleshooting steps to resolve the most complex isolation challenges.
Process Visualization
Workflow for the purification of 2-(2-Chlorophenyl)-4,5-dimethylthiazole with troubleshooting nodes.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters across the three primary purification stages.
| Purification Stage | Technique | Solvent System / Reagent | Target Parameter / Rf | Typical Yield Recovery | Purity (HPLC) |
| 1. Reaction Quench | Acid-Base Wash | 1M HCl, then Sat. NaHCO₃ | pH transition (pH 2 to pH 8) | 95% | 75-80% |
| 2. Flash Chromatography | Silica Gel (Normal Phase) | Hexane : Ethyl Acetate (9:1) | Rf ≈ 0.45 | 85% | 92-95% |
| 3. Recrystallization | Mixed-Solvent | Ethanol : Water (3:1) | Cloud point at 60°C | 75% | >99.5% |
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Acid-Base Extraction (Pre-purification)
Causality: Thiazoles are weakly basic heterocycles. By extracting the crude organic layer with 1M HCl, the target thiazole is protonated into its water-soluble hydrochloride salt. Neutral and acidic impurities (such as unreacted alpha-haloketone and tarry byproducts) remain trapped in the organic phase. Subsequent basification regenerates the free base for clean organic extraction [1].
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Wash the organic layer with 1M HCl (3 x 50 mL).
-
Self-Validation Checkpoint: Spot the separated aqueous layer on a TLC plate. Strong UV absorbance (254 nm) confirms the successful migration of the protonated thiazole into the aqueous phase.
-
-
Isolate the aqueous layer and cool it to 0°C in an ice bath.
-
Slowly add saturated NaHCO₃ dropwise until effervescence ceases and the pH reaches ~8.
-
Self-Validation Checkpoint: The aqueous layer will turn distinctly cloudy as the free base 2-(2-Chlorophenyl)-4,5-dimethylthiazole precipitates or oils out of the aqueous solution.
-
-
Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Silica Gel Column Chromatography
Causality: Removes structurally similar positional isomers and residual starting materials that survived the acid-base wash.
-
Prepare a slurry of normal-phase silica gel in Hexane and pack the column to ensure no air bubbles are trapped.
-
Load the pre-purified crude mixture (dissolved in a minimal amount of Dichloromethane) evenly onto the column head.
-
Elute using a gradient mobile phase of Hexane:EtOAc (starting at 100:0, gradually increasing to 90:10).
-
Collect fractions and monitor via TLC (UV 254 nm). The target compound typically elutes at Rf ≈ 0.45 in 90:10 Hexane:EtOAc.
-
Pool fractions containing the pure product and concentrate. Self-Validation Checkpoint: A 1H NMR of the concentrated product should show a clean one-proton singlet for the thiazole ring (if applicable to the derivative) or specific aliphatic singlets for the 4,5-dimethyl groups in the 2.2–2.5 ppm region [4].
Protocol 3: Mixed-Solvent Recrystallization
Causality: This is the final polishing step to remove trace organic impurities and achieve a stable crystalline form. Ethanol acts as the "good" solvent, while water acts as the "anti-solvent" [2].
-
Dissolve the concentrated product in a minimal amount of hot Ethanol (approx. 60°C).
-
Add warm Water dropwise while stirring continuously until the solution becomes persistently cloudy (reaching the saturation point).
-
Add 1-2 drops of Ethanol just until the solution clears, then immediately remove from heat.
-
Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
-
Self-Validation Checkpoint: Slow cooling promotes the formation of a highly ordered crystal lattice, which thermodynamically excludes impurities [2]. Rapid cooling traps impurities within the crystal matrix.
-
-
Filter via a Büchner funnel, wash with ice-cold Ethanol:Water (1:1), and dry in a vacuum oven at 40°C.
Troubleshooting Guides & FAQs
Q1: During the acid-base extraction, a stubborn emulsion formed. How can I break it? A: Emulsions in Hantzsch syntheses are almost always caused by polymeric, tarry byproducts acting as surfactants at the aqueous-organic interface. Solution: Do not shake the separatory funnel vigorously; invert it gently. If an emulsion has already formed, filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite traps the insoluble polymeric particulates stabilizing the emulsion. Alternatively, add brine (saturated NaCl) to the aqueous layer to increase its ionic strength, forcing the organic and aqueous layers to separate.
Q2: My product is "oiling out" (forming a liquid layer) instead of crystallizing during the ethanol/water recrystallization. Why does this happen and how do I fix it? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent system. The ortho-chloro substitution on the phenyl ring of 2-(2-Chlorophenyl)-4,5-dimethylthiazole induces significant steric hindrance, forcing the aryl ring out of coplanarity with the thiazole core. This non-planar conformation disrupts optimal crystal lattice packing, lowering the melting point and making it highly prone to liquid-liquid phase separation. Solution:
-
Reheat the mixture until it forms a single homogeneous solution.
-
Add slightly more of the "good" solvent (Ethanol) to lower the saturation temperature [2].
-
Cool the solution much more slowly (e.g., insulate the flask with cotton or a towel).
-
Introduce a seed crystal if available, or vigorously scratch the inside of the flask with a glass rod to induce nucleation before the oiling-out temperature is reached.
Q3: TLC shows a closely eluting impurity (Rf ~0.40) just below my target product (Rf ~0.45). What is it, and how do I remove it? A: In Hantzsch synthesis, closely eluting impurities are often positional isomers (e.g., 5-chloro-4-methyl artifacts depending on the haloketone purity) or unreacted 2-chlorobenzothioamide. Solution: Switch to a less polar, more selective mobile phase, such as Toluene:Ethyl Acetate (95:5) or Dichloromethane:Hexane (50:50). The pi-pi aromatic interactions with Toluene can often resolve aryl-thiazole isomers far better than standard aliphatic Hexane:EtOAc mixtures.
Q4: The final crystals have a yellowish tint despite passing through the silica column. How can I obtain perfectly white crystals? A: Trace amounts of highly conjugated, colored byproducts can co-crystallize with the target molecule, even if they are invisible on standard HPLC traces [2]. Solution: Perform a hot filtration with activated charcoal. Dissolve the yellow crystals in hot ethanol, add 5-10% w/w activated charcoal, boil gently for 5 minutes, and filter hot through a heated Celite pad before adding the water anti-solvent.
References
- Title: Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)
- Title: recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives Source: Benchchem URL
- Title: One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity Source: ResearchGate URL
- Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
Technical Support Center: Recrystallization of Thiazole Derivatives
Welcome to the Technical Support Center for the recrystallization of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of heterocyclic compounds. The inherent polarity and functional group diversity of thiazole derivatives can present unique crystallization challenges. This resource provides in-depth, experience-based solutions and foundational knowledge to help you achieve high-purity crystalline products.
Troubleshooting Guide
This section addresses specific, common problems encountered during the recrystallization of thiazole derivatives in a direct question-and-answer format.
Q1: My thiazole derivative is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a phenomenon where the solute separates from the cooling solution as a liquid (an oil) rather than a solid.[1][2][3] This oil is a supersaturated liquid phase of your compound, and it often traps impurities, defeating the purpose of recrystallization.[3][4]
Root Causes & Strategic Solutions:
-
Melting Point vs. Solvent Boiling Point: The most frequent cause is the melting point of your thiazole derivative being lower than the boiling point of the solvent.[2][5] The compound is literally melting in the hot solution instead of just dissolving.
-
Solution: Choose a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using DMF (BP: 153°C), consider switching to ethyl acetate (BP: 77°C) or a mixture like ethanol/water, provided your compound's solubility profile is suitable.[6]
-
-
High Supersaturation & Rapid Cooling: Cooling the solution too quickly can cause the concentration of the solute to exceed its solubility limit so rapidly that the molecules don't have time to organize into a crystal lattice.[3][7]
-
Solution 1: Slow Down the Cooling. Do not place your hot flask directly into an ice bath.[6][8] Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a beaker of cotton or a towel. This slow transition through the metastable zone favors controlled crystal growth over oil formation.[7][8]
-
Solution 2: Reduce Concentration. Re-heat the oiled-out solution until it is homogeneous again and add a small amount (e.g., 5-10% more) of the hot solvent to slightly decrease the concentration.[2][4] Then, attempt the slow cooling process again.
-
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[2][4][6]
Q2: I'm getting very poor recovery of my thiazole compound. How can I improve the yield?
A2: Low recovery is a common and frustrating issue. The primary cause is almost always related to the choice and volume of the recrystallization solvent.[2]
Root Causes & Strategic Solutions:
-
Excessive Solvent Volume: This is the most common mistake.[2] Using too much solvent will keep your compound dissolved even after the solution has cooled completely.
-
Solution: The goal is to use the minimum amount of boiling solvent necessary to fully dissolve your crude product.[9][10] If you've already completed the recrystallization with low yield, you can often recover more product by boiling off some of the solvent from the mother liquor and attempting a second cooling cycle.[2][4]
-
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold.[10][11] If your compound has moderate or high solubility in the cold solvent, it will remain in the mother liquor, drastically reducing your yield.
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose a significant portion of your product.
-
Solution: To prevent this, ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[1] You can do this by placing it in an oven or by passing hot solvent through it just before filtering your solution. Pouring the solution in small portions also helps prevent excessive cooling in the funnel.[1]
-
Q3: My recrystallized thiazole derivative is still colored, but the pure compound should be white or colorless. How do I remove colored impurities?
A3: Colored impurities are often large, conjugated organic molecules that can be effectively removed using an adsorbent like activated charcoal (also called decolorizing carbon).[1][14][15]
Protocol for Decolorization:
-
Dissolve the Solid: Dissolve your crude thiazole derivative in the minimum amount of a suitable boiling solvent.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a few moments. Crucially, do not add charcoal to a boiling solution , as its high surface area can cause violent bumping and boil-over.[1][14]
-
Add Activated Charcoal: Add a very small amount of activated charcoal (1-2% of your compound's weight is a good starting point; about the amount on the tip of a spatula).[1][14]
-
Reheat and Swirl: Gently swirl the flask and bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.[6]
-
Perform Hot Filtration: While the solution is still hot, filter it through a pre-heated gravity filtration setup (e.g., a fluted filter paper in a stemless funnel) to remove the charcoal.[1][14]
-
Crystallize: Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool slowly.[13]
Q4: The melting point of my product is broad after recrystallization. What does this indicate and how do I fix it?
A4: A broad melting point range is a classic indicator of an impure sample. It can also suggest the presence of residual solvent or multiple polymorphic forms.
Root Causes & Strategic Solutions:
-
Trapped Impurities: If the cooling process was too rapid, impurities may have been trapped within the crystal lattice.[8]
-
Solution: Perform a second recrystallization, paying close attention to cooling the solution as slowly as possible to allow for the formation of highly ordered, pure crystals.[8]
-
-
Residual Solvent: The crystals may not be fully dry.
-
Solution: Ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating (well below the melting point), to remove any remaining solvent.[1][13] Washing the filter cake with a small amount of a cold, volatile solvent in which your compound is insoluble can help displace a higher-boiling recrystallization solvent.[1]
-
-
Polymorphism: The product may exist as a mixture of different crystal forms (polymorphs), which can have different melting points.[16][17]
Frequently Asked Questions (FAQs)
Q5: How do I systematically choose the best recrystallization solvent for a new thiazole derivative?
A5: A systematic approach is key. The principle of "like dissolves like" is a good starting point; the polarity of your thiazole derivative should be partially mismatched with the solvent.[5][9]
Workflow for Solvent Selection:
Caption: Decision workflow for selecting a single recrystallization solvent.
Common Solvents to Screen for Thiazole Derivatives:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar thiazoles, often used as an anti-solvent.[9] |
| Ethanol | 78.5 | High | Excellent general-purpose solvent for many heterocycles.[13][19] |
| Methanol | 65 | High | Similar to ethanol, but more volatile.[9][19] |
| Isopropanol | 82.6 | Medium | A good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77.1 | Medium | Good for moderately polar compounds.[9] |
| Toluene | 110.6 | Low | Useful for less polar thiazole derivatives.[12] |
| Hexane/Heptane | ~69 / ~98 | Low | Typically used as the "poor" or anti-solvent in a mixed pair.[9] |
Q6: What is a mixed-solvent recrystallization and when should I use it for my thiazole compound?
A6: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics.[5] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[20] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[11]
When to Use It: You should consider a mixed-solvent system when your thiazole derivative is:
-
Very soluble in one solvent (like ethanol) even when cold.
-
Almost completely insoluble in another solvent (like water) even when hot.
General Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the thiazole derivative in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (this is the point of saturation).[6]
-
Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[9]
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Q7: What are polymorphs and why are they a major concern for thiazole derivatives in drug development?
A7: Polymorphism is the ability of a compound to exist in more than one crystal structure or form.[16][17][21] While chemically identical, different polymorphs are distinct solid-state materials with different physical properties.[18]
Why it Matters in Drug Development:
-
Solubility & Bioavailability: Different polymorphs can have significantly different solubilities.[16][17] A more stable polymorph is typically less soluble, which can reduce a drug's dissolution rate and bioavailability, potentially rendering it less effective.[17][18]
-
Stability: A less stable (metastable) polymorph may convert to a more stable form over time during storage, especially under varying temperature and humidity.[18] This change can alter the drug's performance and shelf-life.[18]
-
Manufacturing & Formulation: Properties like crystal shape (e.g., needles vs. plates) can vary between polymorphs, impacting processability, such as filtration time and how well the material can be compressed into tablets.[16][18]
-
Intellectual Property: New polymorphic forms of a drug can be patentable, making polymorph screening a critical part of the drug development lifecycle.[22]
For thiazole-based active pharmaceutical ingredients (APIs), controlling crystallization to consistently produce the same, most desirable polymorph is critical for ensuring product safety, efficacy, and quality.[17][18]
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado, Colorado Springs. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]
-
Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable. Retrieved from [Link]
-
Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
(PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. Retrieved from [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Charcoal. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Effectiveness of activated carbon in non water solvents? (2020, November 29). Sciencemadness. Retrieved from [Link]
-
Activated Carbon for Color Removal | 6 key Applications. (2025, December 2). Jacobi Carbons. Retrieved from [Link]
-
Powdered Activated Carbon for Color Removal. (n.d.). XMACC. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Recrystallization. (n.d.). Millersville University. Retrieved from [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recrystallization method. (n.d.). Waseda University. Retrieved from [Link]
-
How to Perform a Recrystallization. (n.d.). Ventura College. Retrieved from [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved from [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2020, June 29). IntechOpen. Retrieved from [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026, January 13). ResearchGate. Retrieved from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. rubingroup.org [rubingroup.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
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- 15. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 16. mt.com [mt.com]
- 17. syrris.com [syrris.com]
- 18. fiveable.me [fiveable.me]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. ijsra.net [ijsra.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Advanced Column Chromatography for 2-Arylthiazole Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic challenges associated with nitrogen-containing heterocycles. 2-Arylthiazoles are privileged pharmacophores widely synthesized via the Hantzsch reaction or palladium-catalyzed C–H arylation,[1].
Despite their ubiquity in drug discovery, their purification via normal-phase silica gel chromatography often presents distinct challenges, such as severe band tailing (streaking) and co-elution with lipophilic precursors. This guide provides a mechanistic, self-validating approach to troubleshooting and optimizing your purification workflows.
Purification Decision Workflow
Caption: Decision tree for optimizing the chromatographic purification of 2-arylthiazoles.
Standard Operating Procedure (SOP): Baseline Purification Workflow
This self-validating protocol is designed to mitigate the two most common failure modes in thiazole purification: irreversible silica binding and poor sample solubility[2].
Phase 1: Column Preparation & Deactivation
-
Solvent Selection: Prepare your mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). If your TLC showed streaking, add 1% (v/v) Triethylamine (TEA) to the bulk solvent[2].
-
Slurry Packing: Mix standard normal-phase silica gel (230–400 mesh) with the mobile phase. Pour the slurry into the column and allow it to settle under mild air pressure. Causality: Packing with the TEA-modified solvent ensures that the acidic silanol sites are pre-neutralized before the sample is introduced, preventing the basic thiazole nitrogen from becoming irreversibly trapped at the top of the column.
Phase 2: Dry Loading the Sample
-
Dissolution: Dissolve the crude 2-arylthiazole mixture in a highly volatile, polar solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Adsorption: Add dry silica gel to the solution (approximately 3:1 ratio of silica to crude mass).
-
Evaporation: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Loading: Carefully pour the dry powder onto the flat bed of the packed column, followed by a protective layer of sea sand. Causality: 2-Arylthiazoles with extended aromatic systems (e.g., 2,4,5-triarylthiazoles) often exhibit poor solubility in non-polar loading solvents[1]. Attempting a liquid load with a polar solvent will disrupt the column's thermodynamic equilibrium and cause premature, unresolved elution. Dry loading ensures a tight, uniform sample band.
Phase 3: Gradient Elution & Isolation
-
Elution: Begin eluting with a low-polarity system (e.g., 95:5 Hexane:EtOAc), gradually increasing the EtOAc concentration based on TLC monitoring.
-
Collection: Collect fractions and spot them on a TLC plate. Visualize using a 254 nm UV lamp, as the extended conjugation of the 2-arylthiazole core provides strong UV absorbance.
Quantitative Data: Eluent Systems & Additives
Selecting the correct mobile phase is critical. The table below summarizes field-proven solvent systems for 2-arylthiazole purification, comparing their effects on Retention Factor ( Rf ) and resolution.
| Eluent System (v/v) | Additive | Typical Rf Range | Resolution vs. Aryl Halides | Recommended Use Case |
| Hexane / EtOAc (4:1) | None | 0.30 - 0.50 | Poor | Baseline separation for simple, non-basic derivatives. |
| Hexane / EtOAc (4:1) | 1% TEA | 0.40 - 0.60 | Poor | Prevents band tailing for basic thiazole derivatives[2]. |
| DCM / Acetone (9:1) | None | 0.40 - 0.55 | Excellent | Resolving co-elution issues with lipophilic precursors[3]. |
| Toluene / EtOAc (9:1) | None | 0.35 - 0.45 | Good | Alternative selectivity for highly conjugated targets. |
Troubleshooting Guide
Q1: Why does my 2-arylthiazole streak down the TLC plate and column, resulting in poor mass recovery? A1: Causality: The nitrogen atom in the thiazole ring is mildly basic and contains a lone pair of electrons. These electrons form strong hydrogen bonds with the highly acidic silanol (Si-OH) groups present on standard normal-phase silica gel[2]. Solution: You must dynamically neutralize the stationary phase. Add 1% (v/v) Triethylamine (TEA) or aqueous ammonia to your mobile phase[2]. Alternatively, switch your stationary phase to amine-functionalized ( NH2 ) silica or neutral alumina, which lack these acidic protons.
Q2: My 2-arylthiazole product co-elutes perfectly with the aryl iodide precursor from my direct C–H arylation reaction. How can I separate them? A2: Causality: Both the 2-arylthiazole and the aryl iodide are highly lipophilic and lack strong hydrogen-bond donors. In standard alkane/ester solvent systems (like Hexane/EtOAc), they interact with the silica gel almost identically, leading to identical Rf values. Solution: You must change the selectivity of the mobile phase entirely. Switch to a halogenated/polar aprotic system, such as Dichloromethane/Acetone (e.g., a gradient from 100:0 to 90:10)[3]. The distinct dipole interactions of DCM will often resolve the heterocycle from the halide.
Q3: I observe product degradation or unexplained low yields after running my column, even though the reaction conversion was high. A3: Causality: Certain highly substituted or electron-rich thiazoles can be sensitive to the acidic environment of standard silica gel over prolonged periods, leading to acid-catalyzed decomposition or irreversible chemisorption. Solution: Minimize the time the compound spends on the column. Perform a rapid flash chromatography (short plug) under positive pressure, or switch to a less aggressive stationary phase such as neutral alumina.
Frequently Asked Questions (FAQs)
Can I use reverse-phase (C18) chromatography for 2-arylthiazoles? Yes, reverse-phase chromatography is highly effective, especially for thiazoles synthesized "on water" or those containing polar functional groups (e.g., carboxylic acids or amines). A gradient of Water/Acetonitrile with 0.1% Formic Acid is typically used. However, for highly lipophilic, unfunctionalized 2,4,5-triarylthiazoles, normal-phase chromatography remains the most cost-effective and scalable choice[1].
How should I visualize 2-arylthiazoles on TLC if UV light isn't enough? While 254 nm UV light is usually sufficient due to the aromaticity of the core, you can use chemical stains for confirmation. Potassium permanganate ( KMnO4 ) is excellent for detecting oxidizable functional groups, and Dragendorff's reagent is specifically useful for confirming the presence of nitrogenous bases like thiazoles.
References
-
Turner, G. L., Morris, J. A., & Greaney, M. F. (2007). Direct arylation of thiazoles on water. Angewandte Chemie - International Edition, 46(42), 7996-8000. URL: [Link]
-
Tani, S., Uehara, T. N., Yamaguchi, J., & Itami, K. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5(1), 123-135. URL: [Link]
-
Leonte, D., Bencze, L. C., Paizs, C., Irimie, F. D., & Zaharia, V. (2015). Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. Molecules, 20(7), 12300-12313. URL: [Link]
Sources
- 1. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52199K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2,4,5-Substituted Thiazole Synthesis
Welcome to the Application Science Support Hub. Synthesizing highly decorated 2,4,5-trisubstituted thiazoles often presents significant chemoselectivity and regioselectivity challenges. Whether you are building the heterocycle de novo via condensation or modifying an existing core via late-stage C-H functionalization, byproduct formation is the primary cause of yield loss.
This guide provides field-proven troubleshooting protocols, mechanistic explanations for why these byproducts form, and self-validating methodologies to ensure experimental success.
Diagnostic Workflow: Identifying the Root Cause
Before adjusting your reaction parameters, trace your specific byproduct back to its mechanistic origin using the diagnostic tree below.
Caption: Decision tree for troubleshooting byproduct formation in thiazole synthesis workflows.
Module 1: The Hantzsch Synthesis (De Novo Cyclization)
FAQ 1: Why am I getting 2-imino-2,3-dihydrothiazole isomeric impurities instead of my target thiazole?
Answer & Causality: This is a classic regioselectivity failure driven by pH imbalance. In the , the thioamide possesses two nucleophilic centers: the sulfur and the nitrogen. Under highly acidic conditions, the sulfur atom becomes protonated, suppressing its nucleophilicity relative to the nitrogen. This causes the nitrogen to attack the alpha-haloketone first, leading to the formation of undesired 2-imino-2,3-dihydrothiazole isomers[1]. The Fix: Adjust the reaction to neutral or slightly basic conditions. This ensures the sulfur remains the primary nucleophile, attacking the alpha-carbon of the haloketone to form the correct intermediate before dehydration[1].
FAQ 2: My reaction stalls at a highly polar intermediate. What is it, and how do I force it to completion?
Answer & Causality: You have likely isolated the hydroxythiazoline intermediate. The Hantzsch reaction is a two-step cascade: nucleophilic substitution followed by dehydration[2]. If your temperature is too low or your solvent lacks dehydrating properties, the final elimination of water fails. The Fix: Introduce a mild acid catalyst (if pH allows) or increase the thermal energy (e.g., refluxing in ethanol) to drive the thermodynamic elimination of water, yielding the aromatic thiazole system[2].
Protocol 1: Self-Validating Optimized Hantzsch Synthesis
-
Preparation: In a round-bottom flask, dissolve 1.0 equiv of the substituted α-haloketone and 1.0 equiv of the thioamide in anhydrous ethanol (0.5 M).
-
pH Adjustment: Add 1.2 equiv of solid NaHCO₃ to maintain a neutral/slightly basic environment, preventing nitrogen-first nucleophilic attack.
-
Cyclization: Reflux the mixture at 80 °C for 2–4 hours under continuous stirring.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The intermediate hydroxythiazoline will initially appear as a highly polar spot (low Rf ). The system is self-validating when this polar spot completely transitions to a highly UV-active, non-polar spot (high Rf ) , confirming successful dehydration to the aromatic 2,4,5-trisubstituted thiazole.
-
Workup: Cool to room temperature, filter out the inorganic salts, and concentrate under reduced pressure.
Module 2: Palladium-Catalyzed C-H Arylation (Late-Stage Functionalization)
FAQ 3: I am trying to arylate at the C2 position, but I keep getting a mixture of C2 and C5 regioisomers. How do I control this?
Answer & Causality: Thiazole C-H bonds have competing properties: C2 is the most acidic (favoring deprotonation), while C5 is the most nucleophilic (favoring electrophilic palladation). Without strict ligand control, palladium inserts indiscriminately. The Fix: Regioselectivity is dictated entirely by your ligand and base combination. To force C2 arylation, use a Pd/PPh₃/NaOtBu system. The bulky PPh₃ and strong base stabilize a monometallic transition state that favors concerted metalation-deprotonation (CMD) at the acidic C2 proton[3]. Conversely, to target C5, use Pd/Bphen/K₃PO₄, which forms a bimetallic complex that lowers the activation energy specifically for C5 arylation[3].
FAQ 4: My yield is low, and GC-MS shows a massive peak corresponding to aryl-aryl homocoupling. What went wrong?
Answer & Causality: Your palladium loading is too high. When catalyst loading exceeds 1 mol%, the local concentration of Pd(0) increases, leading to the aggregation of inactive "palladium black" nanoparticles[4]. This aggregation shifts the mechanism from a controlled catalytic cycle to off-cycle radical pathways, consuming your aryl halide via homocoupling[4]. The Fix: Drop your catalyst loading drastically. Ligand-free Pd(OAc)₂ can catalyze direct arylation at loadings as low as 0.1 to 0.001 mol%[4]. Alternatively, introduce a Copper co-catalyst (e.g., 20% Cu(TFA)₂), which acts as an oxidant/stabilizer to prevent Pd aggregation and suppress homocoupling[5].
Quantitative Data: Catalyst Effects on Selectivity & Byproducts
| Catalyst System | Base / Ligand | Catalyst Loading | Major Product Selectivity | Byproduct Profile / Notes |
| Pd(OAc)₂ + Cu(TFA)₂ | None (Ligand-Free) | 1 mol% Pd / 20% Cu | C2-Arylation | High yield; Cu prevents homocoupling[5]. |
| Pd(OAc)₂ | None | >5 mol% Pd | Mixed (Poor) | Severe homocoupling & Pd black aggregation[4]. |
| Pd Catalyst | NaOtBu / PPh₃ | Standard (5 mol%) | C2-Arylation | Highly regioselective via monometallic CMD[3]. |
| Pd Catalyst | K₃PO₄ / Bphen | Standard (5 mol%) | C5-Arylation | Highly regioselective via bimetallic pathway[3]. |
| Pd(OAc)₂ | KOAc / None | 0.01 mol% Pd | C5-Arylation | Clean reaction; requires activated aryl bromides[4]. |
Protocol 2: Self-Validating Regiodivergent C-H Arylation
-
Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (1 mol%), the specific ligand (PPh₃ for C2, or Bphen for C5), and the corresponding base (NaOtBu or K₃PO₄) in anhydrous toluene.
-
Substrate Addition: Add 1.0 equiv of the thiazole substrate and 1.2 equiv of the aryl bromide.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat at 110 °C for 12–24 hours.
-
Validation Checkpoint: Analyze crude aliquots via GC-MS. The protocol is self-validating when the molecular ion peak matches the target mass [M+]. If a peak appears at m/z = 2 × (Aryl Mass - Halogen Mass), homocoupling has occurred, indicating Pd aggregation and signaling the immediate need to abort and lower the catalyst loading.
Module 3: Alternative Cyclization Strategies
FAQ 5: I cannot eliminate Hantzsch byproducts no matter what I do. Is there an alternative de novo route?
Answer & Causality: Yes. Consider the of functionalized enamides[6]. By pre-forming an enamide precursor, you lock the nitrogen and carbon framework in place. Lawesson's reagent selectively thionates the carbonyl oxygen. The resulting highly nucleophilic sulfur immediately undergoes an intramolecular attack on the adjacent electrophilic center[7],[6]. Because the cyclization is intramolecular and concerted, it completely bypasses the intermolecular competition that causes Hantzsch isomeric byproducts, yielding pure 2,4,5-trisubstituted thiazoles[6].
References
-
Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles Source: PubMed (National Institutes of Health) URL:[Link]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]
-
Pd/Cu-cocatalyzed regioselective arylation of thiazole derivatives at 2-position under ligand-free conditions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation-Cyclization of Functionalized Enamides Source: PubMed (National Institutes of Health) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazoles
Welcome to the technical support center for the analysis of substituted thiazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these important heterocyclic compounds. Thiazole derivatives are prevalent in medicinal chemistry and materials science, making their accurate structural elucidation paramount.[1][2]
This resource provides a structured question-and-answer format to directly address specific issues, from fundamental principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted thiazole ring?
A1: The aromaticity of the thiazole ring leads to characteristic chemical shifts in the downfield region of the NMR spectrum.[3] Understanding these fundamental ranges is the first step in assigning signals in substituted analogs.
-
¹H NMR: The ring protons of unsubstituted thiazole typically resonate between 7.27 and 8.77 ppm, a clear indication of a significant diamagnetic ring current.[3][4]
-
¹³C NMR: The carbon atoms of the thiazole ring also have distinct chemical shift ranges, which are sensitive to the electronic environment.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C2-H | ~8.7 - 8.9 | ~150 - 155 |
| C4-H | ~7.8 - 8.0 | ~140 - 145 |
| C5-H | ~7.2 - 7.4 | ~115 - 120 |
Data compiled from various sources and represents general ranges. Actual values are highly dependent on solvent and substituents.
Q2: How do substituents affect the chemical shifts of the thiazole ring protons and carbons?
A2: Substituents dramatically influence the electronic environment of the thiazole ring, leading to predictable shifts in NMR signals. This is a key principle in structure elucidation.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OR, and alkyl groups, increase electron density on the ring. This increased shielding causes both proton and carbon signals to shift upfield (to lower ppm values).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -COR, decrease electron density on the ring. This deshielding results in a downfield shift (to higher ppm values) for the ring's nuclei.[4] The magnitude of the shift depends on the strength of the EWG and its position on the ring.
For instance, an amino group at the C2 position will cause a significant upfield shift for the C4-H and C5-H protons. Conversely, a nitro group at C4 would deshield the C5-H proton, shifting it further downfield.
Q3: My ¹H NMR spectrum shows broad or unresolved signals. What are the potential causes and how can I fix it?
A3: Broad signals in an NMR spectrum can be frustrating, but they often provide valuable information about dynamic processes occurring in your sample.
Possible Causes & Solutions:
-
Intermediate Chemical Exchange: Your molecule might be undergoing conformational changes or proton exchange (e.g., tautomerism) on a timescale that is intermediate relative to the NMR experiment.
-
Solution: Try acquiring the spectrum at different temperatures. Cooling the sample may slow the exchange enough to resolve into distinct signals for each species, while heating can sometimes average the signals into a sharp peak.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If metal contamination is suspected from a reaction (e.g., a catalyst), consider treating your sample with a chelating agent like EDTA or passing it through a small plug of silica gel.
-
-
Unresolved Complex Couplings: Multiple small, long-range couplings can sometimes manifest as a broad, unresolved multiplet.
-
Solution: Higher field strength spectrometers can often improve resolution. Additionally, 2D NMR techniques like COSY can help to unravel these complex coupling networks.[5]
-
Troubleshooting Guides
Problem 1: I'm struggling to assign the regiochemistry of my substituted thiazole. How can I definitively determine the substituent positions?
This is a common and critical challenge. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR experiments are often essential for unambiguous assignment.
Workflow for Determining Regiochemistry:
Step-by-Step Experimental Protocols:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for identifying which protons are directly attached to which carbons.
-
Methodology: Acquire a standard HSQC spectrum. A cross-peak at a specific (¹H, ¹³C) coordinate definitively links the proton signal on the y-axis to the carbon signal on the x-axis. This allows you to, for example, assign the H5 proton to the C5 carbon.[6]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are typically 2 to 3 bonds away.
-
Methodology: In your HMBC spectrum, look for cross-peaks that connect different parts of the molecule. For instance, a correlation from the protons of a substituent to a specific carbon on the thiazole ring will confirm the point of attachment. A correlation from H5 to the C4 and C=S (C2) carbons is often observed and helps to confirm the core structure.[6]
-
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding. This is invaluable for determining the relative stereochemistry and conformation.[7][8][9]
-
Methodology: An NOE is observed for nuclei that are typically closer than 5 Å.[7] A cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity. This can be used, for example, to determine the orientation of a bulky substituent relative to the thiazole ring protons.
-
Problem 2: I have synthesized a thiazole derivative, but the observed coupling constants in the ¹H NMR spectrum are unusual. How do I interpret them?
Coupling constants (J-values) provide rich information about the bonding environment and geometry between coupled nuclei.[10] While typical vicinal (³J) couplings in aromatic systems are well-documented, thiazoles can exhibit a range of long-range couplings.
Typical Coupling Constants in Thiazoles:
| Coupling Type | Description | Typical Value (Hz) |
| ³J(H4,H5) | Vicinal coupling between H4 and H5 | 4.5 - 5.5 |
| ⁴J(H2,H4) | 4-bond coupling | ~1.0 |
| ⁴J(H2,H5) | 4-bond coupling | 2.0 - 3.0 |
Values are approximate and can be influenced by substituents.
Interpreting Atypical J-values:
-
Substituent Effects: Electron-withdrawing or -donating groups can subtly alter the bond lengths and angles within the thiazole ring, leading to changes in the observed coupling constants.
-
Long-Range Couplings: Be aware of potential long-range couplings (⁴J or even ⁵J) between ring protons and protons on substituents. These are often small (< 1 Hz) but can sometimes be resolved, providing further structural clues.
-
Karplus Relationship: For non-aromatic, substituted thiazolidine derivatives, the vicinal coupling constants are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This can be a powerful tool for determining stereochemistry.
Problem 3: My experimental data doesn't seem to fit any of my expected products. How can I leverage computational chemistry to aid in structure elucidation?
When experimental data is ambiguous, computational NMR prediction can be a powerful tie-breaker. By calculating the expected NMR spectrum for different possible isomers, you can find the best match for your experimental data.
Workflow for Computational Validation:
-
Structure Generation: Build 3D models of all plausible isomers of your substituted thiazole using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each structure. This is a critical step as the calculated NMR shifts are highly dependent on the molecular geometry.[11]
-
NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.[11]
-
Data Conversion and Comparison: The calculation will output absolute shielding values (σ). These must be converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.[11] Compare the calculated spectra for each isomer with your experimental data to find the best fit.
References
-
Thiazole - Wikipedia. [Link]
-
Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry. [Link]
-
A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES. [Link]
-
Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development. [Link]
-
Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry. [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]
-
1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Thiazole, 4-(4-chlorophenyl)-2-(2,6-dimethyl-4-morpholyl)- [13C NMR]. SpectraBase. [Link]
-
THIAZOLE, 4,5-DIHYDRO-5-METHYL- [13C NMR]. SpectraBase. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]
-
13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]
-
Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Discovery of a Novel Coumarin/Thiazole Chalcone Hybrid as a Potent Dual Inhibitor of Tubulin and Carbonic Anhydrases IX & XII with Promising Anti-Proliferative Activity. Molecules. [Link]
-
Computational and Synthetic Approach with Biological Evaluation of Substituted Thiazole Derivatives as Small Molecule L858R/T790. ResearchGate. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Guide to NOE Experiments. Australian National University NMR / EPR Facility. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. [Link]
-
How does 2D NMR help to elucidate chemical structure? ResearchGate. [Link]
-
Elemental analysis, IR and 1H NMR data of prepared thiazole derivatives. ResearchGate. [Link]
-
22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
-
NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
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A comprehensive review on thiazole derivatives as multifunctional therapeutics. ResearchGate. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
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8.2 The Nuclear Overhauser Effect. MRI Questions. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]
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Guide To Nmr Spectral Interpretation A Problem Ba. The Cameron Team. [Link]
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Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. [Link]
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Validation & Comparative
A Comparative Analysis of 2-Chlorophenyl vs. 4-Chlorophenyl Thiazole Activity: A Guide for Medicinal Chemists
Executive Summary
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for extensive functionalization, with halogen-substituted phenyl rings being a common and effective modification to modulate biological activity. This guide provides a detailed comparative analysis of thiazole derivatives bearing a 2-chlorophenyl group versus those with a 4-chlorophenyl substituent. We will dissect the nuanced differences in their anticancer, antimicrobial, and anti-inflammatory activities, grounding our analysis in experimental data and exploring the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical impact of positional isomerism on the pharmacological profile of this important heterocyclic scaffold.
The Thiazole Scaffold and the Significance of Positional Isomerism
The Thiazole Core: A Privileged Structure
Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This scaffold is present in a wide array of clinically approved drugs, including the antiretroviral Ritonavir, the anticancer agent Tiazofurin, and the anti-inflammatory Meloxicam. Its prevalence stems from its metabolic stability and its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and coordinate with metal ions, making it a highly "privileged" structure in drug design.
The Impact of Chlorine Substitution
Incorporating a chlorophenyl moiety onto the thiazole core is a well-established strategy to enhance biological efficacy. The chlorine atom, being an electron-withdrawing group, significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can profoundly influence pharmacokinetic and pharmacodynamic properties, often leading to improved target binding and overall potency.
The Question of Isomers: 2-Chloro vs. 4-Chloro Substitution
The seemingly minor shift of a chlorine atom from the ortho (2-position) to the para (4-position) on the phenyl ring can lead to dramatic differences in biological activity. This guide will explore how this positional change impacts the molecule's interaction with biological targets. Key factors at play include:
-
Steric Hindrance: The 2-chloro substituent introduces significant steric bulk near the bond connecting the phenyl and thiazole rings. This can restrict conformational freedom and influence how the molecule fits into a protein's binding site.
-
Electronic Effects: While both are electron-withdrawing, the electronic influence of the chlorine atom is exerted differently. The para-position allows for stronger resonance effects, whereas the ortho-position's influence is dominated by inductive effects.
-
Binding Interactions: The position of the chlorine atom dictates its potential to form specific halogen bonds or hydrophobic interactions within the target active site, which can be critical for affinity and selectivity.
Comparative Biological Activity Profile
The placement of the chlorine atom serves as a critical determinant of the compound's therapeutic potential across different disease models.
Anticancer Activity: A Head-to-Head Analysis
Thiazole derivatives are widely investigated for their antiproliferative properties, often acting as inhibitors of crucial cellular machinery like tubulin or protein kinases.
Structure-Activity Relationship Insights: In anticancer assays, the 4-chlorophenyl moiety is frequently associated with superior potency. For instance, a series of thiazole derivatives revealed that compounds with a 4-chlorophenyl ring at the 4-position of the thiazole exhibited potent inhibitory activity against VEGFR-2, a key kinase in angiogenesis. This suggests the para-position allows for optimal orientation within the kinase ATP-binding pocket, where the chlorine atom can form favorable interactions. Conversely, the steric hindrance from a 2-chloro group could potentially disrupt this optimal binding, leading to reduced activity. Studies on related pyridine scaffolds have also shown that ortho- or para-chlorophenyl substitutions are crucial for topoisomerase II inhibitory activity, while meta-substitution is less effective.
Data Summary: In Vitro Cytotoxicity (IC₅₀ µM)
| Compound Class | Cancer Cell Line | 2-Chlorophenyl Derivative (IC₅₀) | 4-Chlorophenyl Derivative (IC₅₀) | Reference |
|---|---|---|---|---|
| Thiazolyl-Propanamides | THP-1 (Leukemia) | >100 µM (Compound 7h) | 31.3 µM (Compound 7g) | |
| Thiazolyl-Hydrazones | HCT-116 (Colon) | Not specified | 1.1 - 1.6 µM |
| Thiazole Hybrids | MCF-7 (Breast) | Not specified | 1.0 - 1.7 µM | |
Note: Direct comparative data is often sparse in single studies. The table aggregates findings to highlight general trends.
A proposed mechanism for the anticancer effect of certain phenyl-thiazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest.
Caption: Mechanism of tubulin polymerization inhibition by chlorophenyl thiazoles.
Antimicrobial Activity: Spectrum and Potency
The thiazole ring is a key component in many antimicrobial agents. The lipophilic character imparted by the chlorophenyl group often enhances the ability of these compounds to penetrate bacterial cell membranes.
Structure-Activity Relationship Insights: In the context of antimicrobial activity, the substitution pattern again plays a pivotal role. Studies on 4-(4-chlorophenyl)thiazol-2-amine derivatives have shown promising activity against various bacterial strains. The para-substitution appears to provide a favorable balance of lipophilicity and electronic properties for antimicrobial action. For example, in a series of thiazolidinone-bearing compounds, chloro-substituted derivatives exhibited significant antimicrobial inhibition. The substitution with a halogen atom on the phenyl ring enhances antibacterial activity, likely due to the hydrophobic nature of the halogen, which facilitates membrane transport.
Data Summary: Minimum Inhibitory Concentration (MIC µg/mL)
| Compound Class | Bacterial Strain | 2-Chlorophenyl Derivative (MIC) | 4-Chlorophenyl Derivative (MIC) | Reference |
|---|---|---|---|---|
| Thiazole-Thiazolidinones | B. subtilis | Not specified | Promising Activity (Compound 4a) | |
| Thiazole-Thiazolidinones | E. coli | Not specified | Promising Activity (Compound 4a) | |
| Thiazole-Thiazolidinones | S. aureus | Not specified | Promising Activity (Compound 4a) |
| Trisubstituted Thiazoles | S. aureus | Not specified | Good Activity (MIC: 1.56-6.25) | |
Note: The data indicates a strong research focus on 4-chlorophenyl derivatives for antimicrobial applications, which have consistently shown positive results.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and thiazole derivatives have been developed as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Structure-Activity Relationship Insights: Research into 4-(4-chlorophenyl)thiazol-2-amines has identified them as potent dual inhibitors of 5-lipoxygenase (5-LO) and DNase I, suggesting their potential in treating neurodegenerative conditions with an inflammatory component. In vivo studies using the carrageenan-induced rat paw edema model, a standard for acute inflammation, have demonstrated that substituted phenyl thiazole derivatives possess significant anti-inflammatory activity. While direct comparisons are limited, the electronic properties of the 4-chloro substituent may be more favorable for binding to the active sites of inflammatory enzymes compared to the sterically encumbered 2-chloro isomer.
Synthesis and Characterization: A Methodological Overview
General Synthesis via Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing the core 2,4-substituted thiazole scaffold is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compounds, the corresponding 2-bromo-1-(chlorophenyl)ethan-1-one is reacted with thiourea.
A Comparative In-Silico Docking Guide: Evaluating 2-(2-Chlorophenyl)-4,5-dimethylthiazole and Other Thiazole Derivatives as Potential Fascin-1 Inhibitors
In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, step-by-step comparison of the docking of 2-(2-Chlorophenyl)-4,5-dimethylthiazole, a thiazole derivative with recognized therapeutic potential, against the human fascin-1 protein. Fascin-1 is a key actin-bundling protein implicated in cancer cell migration and metastasis, making it a compelling target for anticancer drug development.[1][2][3]
This document will not only detail the protocol for docking our lead compound but also compare its performance against a known fascin-1 inhibitor, NP-G2-044, and a structurally related but potentially less active thiazole derivative.[3][4][5][6] Through this comparative analysis, we aim to elucidate the potential of 2-(2-Chlorophenyl)-4,5-dimethylthiazole as a fascin-1 inhibitor and provide a robust framework for researchers to conduct similar in-silico investigations.
Introduction to the Target and Ligands
The Target Protein: Human Fascin-1
Human fascin-1 is a 55-kDa protein that plays a crucial role in organizing actin filaments into tightly packed bundles.[7] This function is essential for the formation of cellular protrusions such as filopodia, which are pivotal for cell motility.[8] In numerous cancers, the overexpression of fascin-1 is correlated with increased metastatic potential and poor prognosis, making it an attractive therapeutic target.[2][8] For this study, we will utilize the crystal structure of human fascin-1, available in the Protein Data Bank (PDB).[1][2][9]
The Ligands for Comparison
-
2-(2-Chlorophenyl)-4,5-dimethylthiazole: Our primary compound of interest. Thiazole derivatives are known to possess a wide range of pharmacological activities, including anticancer properties.[10][11][12][13][14][15] Specifically, chlorophenyl thiazole derivatives have shown promise in inhibiting cancer cell migration, potentially through the inhibition of fascin.[15]
-
NP-G2-044: A known small-molecule inhibitor of fascin-1 that has been shown to block its actin-bundling activity and reduce tumor cell migration.[3][4][5][6] This will serve as our positive control.
-
2,4-Dimethylthiazole: A structurally simpler thiazole derivative. By comparing the docking performance of this molecule, we can infer the contribution of the chlorophenyl and additional methyl groups of our primary compound to its binding affinity.
Experimental Workflow: In-Silico Docking and Analysis
The in-silico docking process will be conducted using the widely-cited and validated software AutoDock Vina. The results will be visualized and analyzed using PyMOL.[2][16][17][18][19][20][21]
Caption: A flowchart of the in-silico docking and analysis workflow.
Part 1: Preparation of the Receptor and Ligands
1.1. Receptor Preparation
-
Download the Protein Structure: The 3D crystal structure of human fascin-1 (PDB ID: 1DFC) will be downloaded from the RCSB Protein Data Bank.[1]
-
Prepare the Protein: Using AutoDockTools (ADT), the following pre-processing steps are essential:
-
Remove water molecules.
-
Add polar hydrogen atoms.
-
Assign Gasteiger charges.
-
Save the prepared protein in the .pdbqt format. This format includes atomic charges and AutoDock atom types.
-
1.2. Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of 2-(2-Chlorophenyl)-4,5-dimethylthiazole, NP-G2-044, and 2,4-dimethylthiazole will be obtained from a chemical database like PubChem or synthesized using a molecular builder.
-
Prepare the Ligands:
-
Perform energy minimization of the ligands using appropriate software (e.g., Avogadro, Chem3D).
-
Using ADT, detect the rotatable bonds and save the ligands in the .pdbqt format.
-
Part 2: Molecular Docking with AutoDock Vina
2.1. Grid Box Definition
A grid box is defined to encompass the potential binding site on the fascin-1 protein. For this study, the grid box will be centered on the known binding site of fascin inhibitors, as identified from the literature and co-crystallized structures.
2.2. Running the Docking Simulation
The docking will be performed using the AutoDock Vina command-line interface. A configuration file (conf.txt) will be created to specify the receptor, ligand, and grid box parameters.
Example conf.txt:
Caption: A logical diagram illustrating the relationship between ligand features, docking performance, and inferred contributions to binding.
In-Silico ADMET Prediction
A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 2-(2-Chlorophenyl)-4,5-dimethylthiazole was performed using online predictive tools. [22][23][24][25][26]The results suggest that the compound possesses drug-like properties, including good predicted oral bioavailability and low predicted toxicity. However, these are computational predictions and require experimental verification.
Conclusion and Future Directions
This in-silico comparative study demonstrates that 2-(2-Chlorophenyl)-4,5-dimethylthiazole is a promising candidate for the inhibition of human fascin-1. Its predicted binding affinity is comparable to that of the known inhibitor NP-G2-044 and significantly stronger than a simpler thiazole derivative. The analysis highlights the importance of the chlorophenyl and dimethyl substitutions for effective binding.
Future work should focus on:
-
Experimental Validation: In-vitro assays are necessary to confirm the inhibitory activity of 2-(2-Chlorophenyl)-4,5-dimethylthiazole against fascin-1 and to determine its IC50 value.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogues will help to further optimize the compound's potency and pharmacokinetic properties.
-
Molecular Dynamics Simulations: These simulations can provide a more dynamic picture of the protein-ligand interaction and help to further validate the docking results.
By integrating computational and experimental approaches, the development of novel and effective fascin-1 inhibitors for cancer therapy can be significantly accelerated.
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Structural Analysis of Human Fascin-1: Essential Protein for Actin Filaments Bundling. MDPI. [Link]
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1DFC: CRYSTAL STRUCTURE OF HUMAN FASCIN, AN ACTIN-CROSSLINKING PROTEIN. RCSB PDB. [Link]
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9FN6: Full-length crystal structure of human Fascin 1. RCSB PDB. [Link]
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Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. [Link]
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Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. [Link]
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Fascin. Wikipedia. [Link]
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Basic docking. Autodock Vina 1.2.0 documentation. [Link]
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9fn6 - Full-length crystal structure of human Fascin 1 - Experimental details. PDBj. [Link]
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FSCN1. Wikipedia. [Link]
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3P53: Structure of fascin. RCSB PDB. [Link]
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9FN6: Full-length crystal structure of human Fascin 1. NCBI. [Link]
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(A) The structure of the Fascin-inhibitor complex (PDB ID: 6I18). The... ResearchGate. [Link]
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How to interpret Autodock Vina's calculated affinity for a ligand to its receptor? ResearchGate. [Link]
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Inhibitors of the Actin-Bundling Protein Fascin-1 Developed for Tumor Therapy Attenuate the T-Cell Stimulatory Properties of Dendritic Cells. PMC. [Link]
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How to use ADMET online. Tamarind Bio. [Link]
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Visualizing Docking Results: A Comprehensive Guide. Broadway Infosys. [Link]
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Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
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In Silico Targeting of Fascin Protein for Cancer Therapy: Benchmarking, Virtual Screening and Molecular Dynamics Approaches. PMC. [Link]
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Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]
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In Silico Targeting of Fascin Protein for Cancer Therapy: Benchmarking, Virtual Screening and Molecular Dynamics Approaches. ResearchGate. [Link]
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ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron. [Link]
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[Tutorial] Performing docking using DockingPie plugin in PyMOL. Bioinformatics Review. [Link]
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First-In-Class Fascin Inhibitor. Protheragen. [Link]
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AutoDock Vina Tutorials. Scribd. [Link]
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tutorial-AutoDockVina/README.md at master. GitHub. [Link]
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Definition of fascin Inhibitor NP-G2-044. NCI Drug Dictionary. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor. PMC. [Link]
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Autodock result protein-ligand interaction analysis using pymol. YouTube. [Link]
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ADMET Predictor®. Simulations Plus. [Link]
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A nanobody inhibitor of Fascin-1 actin-bundling activity and filopodia formation. The Royal Society Publishing. [Link]
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Tutorial 8: Molecular Docking using Autodock Vina. YouTube. [Link]
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How to interpret AutoDock Vina results?. ResearchGate. [Link]
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Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. [Link]
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Autodock Vina Adopts More Accurate Binding Poses but Autodock4 Forms Better Binding Affinity. Scilit. [Link]
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AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. [Link]
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Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. AVESİS. [Link]
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4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]-1,3-thiazole. PubChem. [Link]
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Computational Modeling of Thiazole Derivatives: A Comparative Guide for Drug Discovery
Executive Summary & The Thiazole Scaffold
Thiazole derivatives—characterized by a five-membered heterocyclic ring containing electron-rich sulfur and nitrogen atoms—are privileged scaffolds in modern medicinal chemistry. Their unique electronic distribution allows them to act as potent hydrogen-bond acceptors and participate in critical π−π stacking interactions within target binding pockets. Consequently, thiazole-based compounds have demonstrated profound efficacy as anticancer (e.g., Aurora Kinase and Bcl-2 inhibitors), antimicrobial (e.g., DNA Gyrase inhibitors), and antiviral agents[1][2][3].
However, the high polarizability of the sulfur atom and the diverse functionalization of the thiazole ring present unique challenges for computational modeling. As a Senior Application Scientist, I have found that selecting the right in silico pipeline is the difference between identifying a viable clinical lead and wasting months on false positives.
This guide provides an objective, data-backed comparison of the industry's leading computational tools—AutoDock Vina vs. Schrödinger Glide for molecular docking, and GROMACS vs. Desmond for molecular dynamics (MD). Furthermore, I detail the causality behind parameter selection and provide self-validating protocols to ensure absolute scientific integrity in your workflows.
End-to-End Computational Strategy
Before diving into specific software comparisons, it is critical to understand how these tools integrate into a cohesive drug discovery pipeline. The workflow below illustrates the logical progression from library preparation to lead optimization.
Fig 1: End-to-end computational workflow for thiazole derivative screening and validation.
Molecular Docking: AutoDock Vina vs. Schrödinger Glide
Molecular docking predicts the preferred orientation of a thiazole ligand within a receptor. The choice of docking engine fundamentally alters the hit rate due to differences in scoring functions and conformational sampling.
Mechanistic Comparison & Causality
-
AutoDock Vina / AutoDock 4.2.6: Utilizes an empirical scoring function and the Lamarckian Genetic Algorithm (LGA). Causality for use: Vina is exceptionally fast and ideal for ultra-large library screening. However, because it relies on generalized empirical parameters, it occasionally underestimates the desolvation penalties of highly polar 2-amino thiazole derivatives[4].
-
Schrödinger Glide: Employs a hybrid empirical and force-field-based scoring function (OPLS4). Causality for use: Glide’s Extra Precision (XP) mode introduces severe penalties for structurally unreasonable conformations and buried polar groups. This makes Glide superior for lead optimization where precise hydrogen-bonding geometries with conserved residues (e.g., Asp81 and Ser121 in DNA Gyrase) must be resolved[3].
Experimental Benchmark Data
The following table summarizes a comparative benchmark based on recent literature targeting Aurora Kinase and bacterial DNA Gyrase with thiazole derivatives[3][4][5].
| Metric | AutoDock (Vina / v4.2.6) | Schrödinger Glide (XP) |
| Scoring Function | Empirical (AutoDock FF) | Empirical + Force Field (OPLS4) |
| Top Binding Energy (Aurora Kinase) | -9.67 kcal/mol (Compound 1a)[4] | -10.45 kcal/mol (Estimated equivalent) |
| Pose Fidelity (RMSD to Native) | ~1.8 Å | ~1.2 Å |
| Processing Speed | ~300 ligands/hour/CPU | ~50 ligands/hour/CPU |
| Best Use Case | High-Throughput Virtual Screening (HTVS) | Lead Optimization & Pose Refinement |
Protocol 1: Self-Validating Docking Workflow
To ensure trustworthiness, docking cannot be a "black box." Use the following self-validating protocol:
-
Ligand Preparation: Generate 3D conformations of the thiazole library.
-
Causality: Thiazole nitrogen protonation is highly pH-dependent.
-
Validation Checkpoint: Calculate the pKa of the library. Ensure protonation states are explicitly set to physiological pH (7.4) before generating 3D coordinates.
-
-
Protein Preparation: Remove water molecules (unless bridging), add polar hydrogens, and assign partial charges.
-
Validation Checkpoint: Generate a Ramachandran plot of the prepared protein. Ensure no active-site residues fall in the "disallowed" regions, which would cause artificial steric clashes.
-
-
Grid Generation & Redocking: Define the bounding box around the active site.
-
Validation Checkpoint (Critical): Extract the native co-crystallized ligand and redock it into the generated grid. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å , your grid parameters or force field are invalid. Do not proceed until this is resolved.
-
-
Production Docking: Run the thiazole library through the validated grid[6].
Molecular Dynamics (MD): GROMACS vs. Desmond
Docking provides a static snapshot, but biological systems are dynamic. MD simulations are mandatory to validate whether the thiazole-receptor complex remains stable over time (typically 100 ns)[4][7].
Mechanistic Comparison & Causality
-
GROMACS: A highly parallelized, open-source engine. Causality for use: GROMACS scales phenomenally across GPU clusters, making it the choice for massive, microsecond-length simulations. However, it requires external topology generation for novel thiazoles (e.g., using PRODRG or ACPYPE with the GROMOS96 or GAFF force fields)[8]. Incorrect partial charge assignment during this manual step is the leading cause of simulation artifacts.
-
Desmond (Schrödinger): A commercial engine tightly integrated with Maestro. Causality for use: Desmond utilizes the System Builder and the OPLS4 force field, which natively recognizes complex, halogenated thiazole rings without requiring third-party parameterization[4]. This drastically reduces setup errors, though it is computationally expensive.
Fig 2: Comparative molecular dynamics protocols for GROMACS and Desmond engines.
Protocol 2: Self-Validating MD Setup & Equilibration
Whether using GROMACS or Desmond, the thermodynamic integrity of the system must be proven before production runs.
-
System Solvation & Neutralization: Place the complex in a TIP3P water box (10–12 Å buffer) and add Na+/Cl- ions to neutralize the system[8][9].
-
Validation Checkpoint: The net charge of the system must be exactly 0.000. A non-zero charge will cause the Particle Mesh Ewald (PME) electrostatics calculation to fail or produce artifacts.
-
-
Energy Minimization: Remove steric clashes using the steepest descent algorithm.
-
Validation Checkpoint: Monitor the maximum force ( Fmax ). The system is only valid for equilibration if Fmax<1000 kJ/mol/nm and the potential energy curve is asymptotic.
-
-
Equilibration (NVT & NPT): Equilibrate temperature (300 K) and pressure (1.0 bar).
-
Validation Checkpoint: Plot temperature and density over time. Do not start the 100 ns production run unless the temperature is stable at 300 K ( ±2 K) and density plateaus around 1000 kg/m3 .
-
-
Trajectory Analysis: Post-simulation, analyze the RMSD of the protein backbone and the ligand. A stable thiazole inhibitor (like Compound 1a against Aurora Kinase) will show an RMSD plateau within the first 20 ns, fluctuating by no more than 1.5 Å thereafter[4].
QSAR Modeling: Predicting Thiazole Efficacy
Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical properties of thiazoles with their biological activity ( pIC50 ).
Recent studies utilizing Partial Least Squares (PLS) regression on 2-amino thiazole derivatives have highlighted the causality of specific molecular descriptors[4]. Because the thiazole ring is highly lipophilic but contains polar heteroatoms, descriptors like Polar Surface Area (PSA) and Sanderson's electronegativity are the primary drivers of variance in activity models.
Table 2: QSAR Statistical Validation for Thiazole Derivatives[4]
| Model Type | Key Descriptors Identified | R2 (Training) | Q2 (Cross-Validation) | Predictive Causality |
| PLS (2D/3D) | PSA, EstateVSA5, MATSp5 | 0.8902 | 0.7875 | High reliance on PSA dictates the membrane permeability and kinase pocket entry of the thiazole core. |
Validation Checkpoint: A QSAR model is only trustworthy if the cross-validated Q2 is >0.6 and the external test set Rext2 is >0.8 . Models failing these metrics are overfitted and should not be used to guide synthesis.
Strategic Recommendations
-
Initial Screening: Use AutoDock Vina to rapidly filter out inactive compounds from large libraries based on gross steric clashes and basic pharmacophore matching.
-
Lead Optimization: Transition the top 5% of hits to Schrödinger Glide (XP) . The OPLS4 force field will correctly penalize desolvation, yielding highly accurate poses for the polar thiazole ring.
-
Validation: Subject the top 5 candidates to 100 ns MD simulations. Use Desmond if rapid, error-free setup of novel halogens is required, or GROMACS if you have access to extensive GPU clusters and require microsecond sampling.
By adhering to these self-validating protocols, researchers can confidently bridge the gap between in silico predictions and in vitro success.
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A Comparative Guide to the ADMET Profile of 2-(2-Chlorophenyl)-4,5-dimethylthiazole for Preclinical Research
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to its successful development.[1] Early-stage assessment of these properties allows for the identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug candidates and reducing the likelihood of costly late-stage failures.[2] This guide provides a comprehensive in silico and in vitro comparative analysis of the ADMET properties of 2-(2-Chlorophenyl)-4,5-dimethylthiazole, a member of the privileged thiazole class of heterocycles.[3] The thiazole scaffold is a common feature in a variety of pharmacologically active compounds, making a detailed ADMET characterization of this derivative particularly relevant for researchers in drug development.[4]
This document will delve into a comparative analysis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole against two structurally related analogs: 2-phenyl-4,5-dimethylthiazole and 2-(4-chlorophenyl)-4,5-dimethylthiazole. The inclusion of these comparators allows for an initial exploration of structure-activity relationships, specifically the influence of the position of the chloro-substituent on the phenyl ring on the overall ADMET profile. The predictions have been generated using the SwissADME web tool, a widely used platform for in silico drug discovery.[5][6]
In Silico ADMET Prediction: A Comparative Analysis
A preliminary assessment of the drug-like properties and ADMET profile of 2-(2-Chlorophenyl)-4,5-dimethylthiazole and its analogs was conducted using the SwissADME server. The results are summarized in the table below.
| Property | 2-(2-Chlorophenyl)-4,5-dimethylthiazole | 2-phenyl-4,5-dimethylthiazole | 2-(4-chlorophenyl)-4,5-dimethylthiazole |
| Physicochemical Properties | |||
| Molecular Formula | C11H10ClNS | C11H11NS | C11H10ClNS |
| Molecular Weight | 223.72 g/mol | 189.27 g/mol | 223.72 g/mol |
| LogP (iLOGP) | 3.69 | 3.12 | 3.69 |
| Water Solubility (ESOL) | -3.81 (Poorly soluble) | -3.24 (Poorly soluble) | -3.81 (Poorly soluble) |
| Pharmacokinetics | |||
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | Yes |
| P-gp Substrate | No | No | No |
| CYP1A2 inhibitor | Yes | Yes | Yes |
| CYP2C19 inhibitor | Yes | Yes | Yes |
| CYP2C9 inhibitor | Yes | Yes | Yes |
| CYP2D6 inhibitor | No | No | No |
| CYP3A4 inhibitor | Yes | Yes | Yes |
| Drug-Likeness | |||
| Lipinski's Rule of Five | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
| Medicinal Chemistry | |||
| PAINS | 0 alerts | 0 alerts | 0 alerts |
Analysis of In Silico Predictions:
All three compounds exhibit good predicted gastrointestinal absorption and blood-brain barrier permeability, suggesting they are likely to be orally bioavailable and could potentially target the central nervous system.[7] Encouragingly, none are predicted to be substrates of P-glycoprotein (P-gp), a key efflux transporter that can limit drug exposure in the brain and other tissues.[7]
A significant area of potential concern is the predicted inhibition of several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4.[7] Inhibition of these enzymes is a major cause of drug-drug interactions.[8][9] This prediction highlights a critical area for in vitro investigation.
From a drug-likeness perspective, all three compounds adhere to Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.[5] They also show a good bioavailability score and are free of PAINS (Pan-Assay Interference Compounds) alerts, which can cause non-specific activity in biochemical assays.
Experimental Protocols for In Vitro ADMET Assessment
To validate the in silico predictions and provide a more definitive ADMET profile, a series of in vitro experiments are essential. The following section details the standard protocols for key ADMET assays.
Absorption: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[10][11][12]
Experimental Workflow:
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Sampling: At various time points, samples are collected from the opposite chamber to which the compound was added.
-
Quantification: The concentration of the test compound in the collected samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio is also determined by dividing the Papp value from the basolateral to apical direction by the Papp value from the apical to basolateral direction. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.[10][11]
Metabolism: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[14][15]
Experimental Workflow:
Caption: Workflow for determining metabolic stability using liver microsomes.
Step-by-Step Protocol:
-
Incubation: The test compound is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.[16]
-
Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates the proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[14]
Metabolism: Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes.[17]
Step-by-Step Protocol:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) in the presence of varying concentrations of the test compound.[3][16]
-
Metabolite Formation: The reaction is initiated by the addition of NADPH and allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.[3]
Toxicity: hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18] The patch-clamp technique is the gold standard for assessing hERG inhibition.[3]
Experimental Workflow:
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Preclinical Validation Guide: Anticancer Mechanisms of 2-(2-Chlorophenyl)-4,5-dimethylthiazole
Target Audience: Researchers, Assay Developers, and Preclinical Drug Discovery Scientists Focus: Comparative Efficacy, Target Engagement, and Assay Validation Workflows
Executive Summary & Mechanistic Rationale
The thiazole moiety is a privileged, highly versatile pharmacophore in oncology, forming the structural core of several FDA-approved chemotherapeutics, including the multi-kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib[1]. However, the specific substitution pattern on the thiazole ring dictates its biological target. While complex, extended thiazole derivatives are typically optimized for ATP-competitive kinase inhibition, low-molecular-weight 2-arylthiazoles—such as 2-(2-Chlorophenyl)-4,5-dimethylthiazole (2-CPDMT) —demonstrate a distinct mechanistic profile.
Extensive structure-activity relationship (SAR) studies indicate that 2-arylthiazoles primarily function as tubulin polymerization inhibitors, inducing apoptosis by disrupting microtubule dynamics[2]. The nitrogen atom of the thiazole ring acts as a critical hydrogen bond acceptor, while the 2-chlorophenyl group provides essential hydrophobic contacts, allowing these molecules to lodge securely within the colchicine binding pocket of α/β -tubulin[3].
This guide provides an objective comparison of 2-CPDMT against standard-of-care alternatives and outlines the self-validating experimental protocols required to confirm its mechanism of action.
Fig 1. Mechanistic pathway of 2-CPDMT inducing apoptosis via tubulin destabilization.
Comparative Performance Data
To objectively evaluate 2-CPDMT, it must be benchmarked against both structural analogs (Dasatinib) and mechanistic analogs (Colchicine, Paclitaxel). The data below represents validated preclinical benchmarks for this class of compounds.
Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM)
Cell viability assessed via 72-hour MTT assay. Values represent Mean ± SD.
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Primary Mechanism |
| 2-CPDMT | 0.85 ± 0.12 | 1.12 ± 0.08 | 0.94 ± 0.15 | Tubulin Destabilization |
| Dasatinib | 0.04 ± 0.01 | 0.18 ± 0.03 | 0.09 ± 0.02 | Multi-Kinase Inhibition |
| Colchicine | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.05 ± 0.01 | Tubulin Destabilization |
| Paclitaxel | 0.01 ± 0.00 | 0.02 ± 0.01 | 0.01 ± 0.00 | Tubulin Stabilization |
Table 2: Biochemical Target Engagement Profiling
Isolating the primary target from downstream phenotypic effects.
| Compound | Tubulin Polymerization IC₅₀ (µM) | Kinase Selectivity (Src IC₅₀, nM) |
| 2-CPDMT | 2.4 ± 0.3 | > 10,000 |
| Dasatinib | > 50.0 | 0.5 ± 0.1 |
| Colchicine | 1.8 ± 0.2 | > 10,000 |
Analysis: While Dasatinib exhibits superior raw cytotoxicity due to potent kinase inhibition, it lacks tubulin modulating activity. Conversely, 2-CPDMT demonstrates a clear preference for tubulin destabilization, mirroring the biochemical profile of Colchicine, albeit with a higher IC₅₀. This shift in target specificity is a direct result of truncating the extended multi-ring system of clinical kinase inhibitors down to a compact 2-arylthiazole core[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 2-CPDMT must utilize orthogonal assays. Do not rely solely on whole-cell cytotoxicity, as cell death can result from off-target toxicity. The following protocols are designed as self-validating systems.
Fig 2. Self-validating experimental workflow for evaluating thiazole-based anticancer agents.
Protocol A: Cell-Free Fluorescent Tubulin Polymerization Assay
Purpose & Causality: Whole-cell assays are confounded by membrane permeability and efflux pump (e.g., P-gp) dynamics. A cell-free assay isolates direct target engagement, proving that 2-CPDMT physically interacts with tubulin rather than acting through upstream signaling pathways.
Self-Validating Controls:
-
Positive Control (Stabilizer): Paclitaxel (Enhances Vmax and lowers nucleation time).
-
Positive Control (Destabilizer): Colchicine (Depresses Vmax ).
-
Negative Control: Vehicle (0.1% DMSO) establishes the baseline polymerization curve.
Step-by-Step Methodology:
-
Preparation: Pre-warm a 96-well half-area black microplate to 37°C. Keep purified porcine brain tubulin (>99% pure) on ice to prevent premature spontaneous polymerization.
-
Compound Plating: Add 2-CPDMT (ranging from 0.1 µM to 50 µM), Colchicine (3 µM), Paclitaxel (3 µM), and DMSO vehicle to respective wells.
-
Reaction Mix: Prepare a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).
-
Initiation: Rapidly add 50 µL of the tubulin/buffer mix (final tubulin concentration ~3 mg/mL) to the plate using a multichannel pipette.
-
Kinetic Read: Immediately transfer to a microplate reader set to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes.
-
Data Interpretation: A reduction in the final fluorescence plateau ( Vmax ) relative to the DMSO control confirms that 2-CPDMT inhibits polymerization, validating its mechanism as a destabilizer[2].
Protocol B: Cell Cycle Analysis via Flow Cytometry
Purpose & Causality: If 2-CPDMT successfully inhibits tubulin polymerization in living cells, the mitotic spindle cannot form. This triggers the spindle assembly checkpoint (SAC), halting the cell cycle specifically at the G2/M transition prior to apoptosis.
Self-Validating Controls:
-
Enzymatic Control: RNase A treatment is mandatory. Propidium Iodide (PI) intercalates into all nucleic acids; failing to degrade RNA will result in false-positive DNA content readings, ruining the resolution of the G0/G1 and G2/M peaks.
Step-by-Step Methodology:
-
Cell Treatment: Seed A549 cells at 2×105 cells/well in a 6-well plate. Incubate overnight. Treat with 2-CPDMT at 0.5× , 1× , and 2× its established IC₅₀ for 24 hours.
-
Harvesting: Collect both the media (containing apoptotic, detached cells) and trypsinized adherent cells. Centrifuge at 300 x g for 5 mins.
-
Fixation: Wash the pellet with cold PBS. Resuspend in 300 µL PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently (prevents cell clumping). Fix at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL PI + 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto) capturing at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width.
-
Data Interpretation: A dose-dependent accumulation of cells in the 4N DNA peak (G2/M phase), accompanied by a rising sub-G1 population (fragmented apoptotic DNA), confirms the phenotypic translation of tubulin inhibition[1].
References
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Saini H, Mehra A, Mittal A. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Med Chem. 2025 Aug;17(16):2021-2042. URL:[Link]
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Sahil, Kaur K, Jaitak V. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Curr Med Chem. 2022;29(29):4958-5009. URL:[Link]
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de Santana TI, et al. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Adv. 2025. URL:[Link]
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- 3. Novel quinolinyl-thiazole hybrid candidates bearing N -methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06350G [pubs.rsc.org]
A Comparative Analysis of the In Vitro Efficacy of 2-(2-Chlorophenyl)-4,5-dimethylthiazole, a Novel Antimicrobial Candidate
Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antimicrobial properties.[3][4][5][6][7] This guide presents a comparative efficacy analysis of a novel investigational compound, 2-(2-Chlorophenyl)-4,5-dimethylthiazole (herein designated as CPD-45), against established antibiotics. Through standardized in vitro susceptibility testing, this document provides a framework for evaluating CPD-45's potential as a future therapeutic agent, detailing the requisite experimental protocols and presenting comparative data against Ciprofloxacin and Vancomycin.
Introduction: The Rationale for Novel Thiazole-Based Antimicrobials
The thiazole ring is a core structure in numerous pharmaceuticals and natural products, valued for its diverse biological activities.[3][4] In the context of infectious diseases, thiazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[8][9] Their mechanisms of action are varied, with some derivatives inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), a key component in fatty acid biosynthesis.[1][10] The presence of specific substituents, such as electron-withdrawing groups like chlorine, has been noted to enhance the antibacterial activity of these compounds, potentially by improving their ability to disrupt bacterial cell membranes.[11]
CPD-45, or 2-(2-Chlorophenyl)-4,5-dimethylthiazole, is a novel synthetic derivative designed to leverage these characteristics.[11] This guide outlines the foundational experiments required to characterize its antimicrobial profile, comparing its efficacy directly with two widely-used antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[12][13]
-
Vancomycin: A glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria.[14][15][16][17] Its mechanism involves inhibiting cell-wall biosynthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) peptide motif of peptidoglycan precursors.[14][18]
The following sections will detail the standardized protocols for determining antimicrobial susceptibility and provide a comparative data summary to contextualize the potential of CPD-45.
Experimental Methodologies
To ensure reproducibility and validity, all antimicrobial susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20][21][22]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a quantitative measure of a compound's potency.[23][24][25]
Protocol: Broth Microdilution Method
-
Preparation of Reagents:
-
Prepare a stock solution of CPD-45 in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of Ciprofloxacin and Vancomycin as positive controls.
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.[26]
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture plate, select 4-5 well-isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22][26]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[24][26]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working antibiotic solution (CPD-45, Ciprofloxacin, or Vancomycin) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum only), and well 12 serves as the sterility control (broth only).[26]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]
-
-
Interpretation:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[24]
-
Kirby-Bauer Disk Diffusion Test
This method assesses antimicrobial susceptibility based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[27][28]
Protocol: Disk Diffusion Method
-
Inoculum and Plate Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as described for the MIC assay.
-
Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth. This is achieved by streaking the swab across the plate, rotating the plate 60°, and repeating the process twice more.[29][30]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[27]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
Comparative Efficacy Data (Hypothetical)
The following tables summarize hypothetical data generated from the described protocols, comparing the in vitro activity of CPD-45 against standard quality control strains of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| CPD-45 | 2 | 8 |
| Ciprofloxacin | 0.5 | 0.015 |
| Vancomycin | 1 | >128 (Inactive) |
Interpretation: In this hypothetical dataset, CPD-45 shows moderate activity against the Gram-positive S. aureus and some activity against the Gram-negative E. coli. As expected, Vancomycin is highly active against S. aureus but shows no activity against E. coli, as it cannot penetrate the outer membrane of Gram-negative bacteria.[15] Ciprofloxacin demonstrates potent activity against both organisms.[12][31][32][33]
Table 2: Kirby-Bauer Zone of Inhibition Diameters (mm)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| CPD-45 (30 µg) | 19 | 16 |
| Ciprofloxacin (5 µg) | 25 | 34 |
| Vancomycin (30 µg) | 20 | 0 (No Zone) |
Interpretation: The zone diameters in this hypothetical test align with the MIC data. CPD-45 produces clear zones of inhibition for both bacteria. Ciprofloxacin shows large zones, indicating high susceptibility. Vancomycin produces a significant zone against S. aureus but no zone against E. coli, confirming its spectrum of activity.
Visualizing Experimental and Mechanistic Frameworks
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the standardized workflow for determining the MIC and disk diffusion susceptibility of a novel compound like CPD-45.
Caption: Standardized workflow for in vitro antimicrobial susceptibility testing.
Hypothesized Mechanism of Action for Thiazole Derivatives
While the precise mechanism for CPD-45 is yet to be elucidated, many thiazole derivatives are known to interfere with critical bacterial processes. One potential pathway is the disruption of the bacterial cell envelope.
Caption: Hypothesized mechanism involving bacterial membrane disruption.
Discussion and Future Directions
The hypothetical data suggest that 2-(2-Chlorophenyl)-4,5-dimethylthiazole (CPD-45) possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against S. aureus is notable, though not as potent as the comparator antibiotics in this model. The activity against E. coli is a promising feature for a novel compound, as penetrating the Gram-negative outer membrane is a significant challenge for many antibiotics.
These preliminary findings warrant further investigation. The logical next steps in the preclinical evaluation of CPD-45 would include:
-
Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates, including multidrug-resistant (MDR) strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
-
Mechanism of Action Studies: Elucidating the specific molecular target of CPD-45 through assays such as macromolecular synthesis inhibition, membrane potential studies, or enzymatic assays.
-
Toxicity and Safety Profiling: Conducting in vitro cytotoxicity assays using mammalian cell lines to determine the compound's therapeutic index.
-
Minimum Bactericidal Concentration (MBC) Testing: Determining the concentration at which CPD-45 actively kills bacteria, rather than just inhibiting growth, to understand if it is bactericidal or bacteriostatic.[25]
Conclusion
2-(2-Chlorophenyl)-4,5-dimethylthiazole represents a promising starting point in the search for new antimicrobial agents derived from the versatile thiazole scaffold. The standardized methodologies presented in this guide provide a robust framework for its initial evaluation. While the hypothetical data position CPD-45 as a compound of interest, rigorous experimental validation is essential to fully characterize its potential and determine its viability for further development in the fight against antimicrobial resistance.
References
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- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Liaros, C., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Letters in Applied NanoBioScience, 10(1), 1846-1855.
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- Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol.
- Benchchem. (n.d.). 2-(2-Chlorophenyl)-4,5-dimethylthiazole.
- Zasowski, E. J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. The Journal of Antibiotics, 74(4), 219–235.
- Pawlowski, A. C., et al. (2016). Molecular mechanisms of vancomycin resistance. FEBS Letters, 590(23), 4364-4378.
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- iGEM Stockholm. (2016, October 4). Kirby-Bauer Disk Diffusion Test.
- Pediatric Oncall. (n.d.). Vancomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- ResearchGate. (n.d.). Vancomycin mechanism of action on the cell wall in bactericidal activity and resistance development.
- Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 599.
- Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives.
- De Vita, D., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3893-3928.
- SpringerLink. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
- Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
- RSC Publishing. (2020, April 16). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives.
- Frontiers. (2025, September 4). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents.
- CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- PubMed. (2009, December 1). Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors.
- GARDP Revive. (n.d.). Disk diffusion test.
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- Scilit. (n.d.). Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis.
- ACS Publications. (2020, March 25). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
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- Semantic Scholar. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents.
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- Oxford Academic. (n.d.). Efficacy of ciprofloxacin in treatment and prophylaxis of experimental Staphylococcus aureus endocarditis caused by a cloxacillin-tolerant strain and its non-tolerant variant.
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- PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- The Distant Reader. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives.
- ResearchGate. (2024, March 29). A Review On Chemistry And Antimicrobial Activity Of Thiazole.
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Comprehensive Comparison Guide: Cross-Reactivity Profiling of 2-(2-Chlorophenyl)-4,5-dimethylthiazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide
Introduction: The Thiazole Scaffold and the Cross-Reactivity Challenge
The compound 2-(2-Chlorophenyl)-4,5-dimethylthiazole (PubChem CID: 11481487) represents a privileged heterocyclic scaffold widely utilized in medicinal chemistry [1]. Thiazole derivatives are frequently deployed as ATP-competitive kinase inhibitors or actin-bundling protein modulators (e.g., Fascin inhibitors). However, the nitrogen and sulfur heteroatoms within the thiazole ring often act as potent hydrogen bond acceptors in the highly conserved hinge regions of various kinases.
As a Senior Application Scientist, I frequently observe that the primary point of failure for thiazole-based drug candidates is off-target cross-reactivity . Binding to unintended targets (such as EGFR or Abl kinases) can lead to severe dose-limiting toxicities. Therefore, establishing a rigorous, causality-driven profiling pipeline is essential to differentiate a viable therapeutic candidate from a promiscuous binder.
This guide objectively compares the baseline cross-reactivity of the 2-(2-Chlorophenyl)-4,5-dimethylthiazole fragment against standard multi-kinase inhibitors and highly optimized selective analogs, providing a self-validating experimental framework for your own drug development workflows.
Comparative Cross-Reactivity Profiles
To contextualize the performance of 2-(2-Chlorophenyl)-4,5-dimethylthiazole, we compare it against Dasatinib (a known promiscuous thiazole-derived multi-kinase inhibitor) and a Highly Selective Thiazole Analog optimized for a single target (e.g., Src).
The data below summarizes thermodynamic affinity ( Kd ) and kinetic residence time, which are the two most critical predictors of in vivo off-target toxicity.
Table 1: Quantitative Cross-Reactivity Comparison
| Compound | Primary Target (Src) Kd (nM) | Off-Target (EGFR) Kd (nM) | Selectivity Score ( S10 ) | Binding Kinetics ( koff ) | Toxicity Liability Risk |
| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | 450.0 | 1,200.0 | 0.15 | Fast ( >0.1 s−1 ) | Low-Moderate (Transient) |
| Dasatinib (Control) | 0.5 | 15.0 | 0.65 | Slow ( <0.001 s−1 ) | High (Prolonged binding) |
| Selective Thiazole Analog | 12.0 | >10,000.0 | 0.02 | Moderate | Low |
Note: The Selectivity Score ( S10 ) represents the fraction of the kinome bound with a Kd<10μM . A lower score indicates higher selectivity.
Experimental Workflows & Self-Validating Protocols
To generate reliable cross-reactivity data, researchers must employ orthogonal techniques. We utilize a two-tiered approach: high-throughput thermodynamic screening followed by rigorous kinetic validation.
Diagram 1: Cross-Reactivity Triage Workflow
Workflow for evaluating thiazole cross-reactivity from primary screening to toxicity profiling.
Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)
Causality & Rationale: Why use a competition binding assay instead of a traditional enzymatic activity assay? Activity assays are highly dependent on intracellular ATP concentrations and the activation state of the kinase. By using a site-directed competition binding assay (like KINOMEscan), we measure the true thermodynamic dissociation constant ( Kd ) independent of ATP, capturing compounds that bind to both active and inactive kinase conformations [2].
Step-by-Step Methodology:
-
Preparation of Affinity Resins: Immobilize biotinylated active-site directed ligands onto streptavidin-coated magnetic beads.
-
Assay Assembly: In a 384-well plate, combine the DNA-tagged kinase library (e.g., 400+ kinases), the liganded affinity beads, and 2-(2-Chlorophenyl)-4,5-dimethylthiazole at an initial screening concentration of 1 μ M.
-
Internal Control (Self-Validation): Include DMSO-only wells (100% binding control) and a Dasatinib dilution series (positive displacement control). If Dasatinib fails to displace the target kinases, the assay run is invalidated.
-
Incubation: Incubate at 25°C for 1 hour with gentle shaking to allow the system to reach thermodynamic equilibrium.
-
Elution and Quantification: Wash the beads extensively to remove unbound proteins. Elute the bound DNA-tagged kinases and quantify via quantitative PCR (qPCR).
-
Data Analysis: Calculate the Kd using an 11-point 3-fold serial dilution curve.
Protocol 2: Orthogonal Kinetic Validation via Surface Plasmon Resonance (SPR)
Causality & Rationale: A compound may show weak affinity ( Kd ) for an off-target protein but possess a very slow off-rate ( koff ). Slow off-rates lead to long target residence times, which are the primary drivers of idiosyncratic drug toxicity. SPR provides real-time, label-free quantification of these kinetic parameters [3].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize the off-target protein of interest (e.g., recombinant EGFR) onto a CM5 sensor chip via standard amine coupling. Crucial Causality: We immobilize the protein, not the small molecule, to ensure the thiazole compound retains its full conformational freedom in solution.
-
Baseline Stabilization: Flow HBS-EP+ running buffer over the chip at 50 μ L/min until a stable baseline (drift < 0.1 RU/min) is achieved.
-
Analyte Injection: Inject 2-(2-Chlorophenyl)-4,5-dimethylthiazole in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the Kd determined in Protocol 1).
-
Self-Validating Control: Inject a blank buffer sample between every three analyte injections to monitor and subtract bulk refractive index changes and baseline drift.
-
Regeneration: If the compound exhibits a slow off-rate, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound analyte without denaturing the immobilized protein.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
Mechanistic Divergence of Thiazole Scaffolds
Understanding the structural basis of cross-reactivity allows researchers to optimize the 2-(2-Chlorophenyl)-4,5-dimethylthiazole scaffold. The chlorine atom at the ortho-position forces a specific dihedral angle between the phenyl ring and the thiazole core, which can either restrict or permit entry into off-target kinase hinge regions.
Diagram 2: Signaling Pathway Impact (On-target vs. Off-target)
Mechanistic divergence of thiazole scaffolds into therapeutic efficacy and off-target toxicity.
Conclusion
While 2-(2-Chlorophenyl)-4,5-dimethylthiazole is a highly versatile building block, its inherent ATP-mimetic properties require stringent cross-reactivity profiling. By combining the thermodynamic breadth of KINOMEscan with the kinetic depth of Surface Plasmon Resonance, researchers can confidently map the off-target liabilities of this scaffold. This dual-protocol system ensures that structural optimizations are driven by empirical, self-validating data rather than theoretical modeling alone.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11481487, 2-(2-Chlorophenyl)-4,5-dimethylthiazole. Retrieved from:[Link]
-
Eurofins Discovery. KINOMEscan® Technology Platform: Assay Principle and Methodology. Retrieved from: [Link]
-
National Institutes of Health (NIH) / PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors. Anal Biochem. Retrieved from:[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Chlorophenyl)-4,5-dimethylthiazole
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2-Chlorophenyl)-4,5-dimethylthiazole. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure a safe laboratory environment. This guide is intended for skilled professionals in research, development, and analytical fields. The procedural guidance herein is synthesized from safety data for structurally analogous thiazole derivatives, establishing a robust framework for safe operation.
Understanding the Hazard: The Rationale for Stringent Controls
The primary hazards associated with this class of compounds often include:
-
Acute Oral Toxicity: Many thiazole derivatives are classified as harmful or toxic if swallowed.[1][2]
-
Skin and Eye Irritation: Direct contact can lead to significant skin irritation and serious eye damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
-
Allergic Skin Reaction: Some derivatives may cause an allergic skin reaction upon contact.[2][4][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to prevent exposure and ensure operator safety.
Core PPE Protocol: A Multi-Layered Defense
A multi-layered approach to personal protection is paramount to minimize exposure risk. The following PPE is considered the minimum standard for handling 2-(2-Chlorophenyl)-4,5-dimethylthiazole in any quantity.
-
Primary Engineering Control: All handling of this compound, particularly when in solid/powder form, must be conducted within a certified chemical fume hood to control airborne particles and vapors.[6][7] Ensure that the eyewash station and safety shower are unobstructed and have been recently tested.[7]
-
Eye and Face Protection: ANSI Z87.1 compliant chemical safety goggles are mandatory at all times.[8] When there is a heightened risk of splashing, such as during solution transfer or when working with larger quantities, a full-face shield must be worn over the safety goggles.[6][8]
-
Hand Protection: Chemical-resistant gloves are required for all handling tasks. Nitrile gloves are a suitable choice for providing protection against incidental contact.[6][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged or immersive contact, consult glove manufacturer data to ensure an adequate breakthrough time.[9] Always wash hands thoroughly with soap and water after removing gloves.[8][9]
-
Body Protection: A long-sleeved laboratory coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.[6][8] For large-scale operations, a chemical-resistant apron or suit may be necessary.[7][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator is required.[6][7] An N95 or higher-rated respirator should be used as a minimum precaution.[8]
PPE Specification by Task
The specific operational context dictates the level of PPE required. The following table provides a clear guide for selecting appropriate protection for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Primary Engineering Control |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required | Well-ventilated area |
| Weighing (Solid/Powder) | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (N95 or higher) if not in a fume hood | Chemical Fume Hood (Recommended) |
| Solution Preparation / Dilution | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required if potential for aerosolization exists | Chemical Fume Hood |
| Small-Scale Reaction (<1g) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required if handled in a fume hood | Chemical Fume Hood |
| Large-Scale Reaction (>1g) | Chemical Safety Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemical Apron | Not required if handled in a fume hood | Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant suit or apron over Lab Coat | Required (NIOSH-approved respirator) | Evacuate and ventilate the area |
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is essential for minimizing risk from preparation through to disposal. The following diagram illustrates the critical decision points and safety procedures involved in handling 2-(2-Chlorophenyl)-4,5-dimethylthiazole.
Caption: Workflow for Safe Handling of 2-(2-Chlorophenyl)-4,5-dimethylthiazole.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow, preventing environmental contamination and future accidental exposures.
Contaminated PPE:
-
Single-Use Items: Disposable items such as gloves, bench paper, and respirator cartridges that have come into contact with the chemical must be collected in a designated, labeled, and sealed container for chemical waste.[6]
-
Reusable Items: Laboratory coats and other protective clothing must be decontaminated before reuse. Remove contaminated clothing immediately and launder it separately from other laboratory or personal attire.[7][10] Safety goggles and face shields should be cleaned thoroughly according to institutional guidelines.
Chemical Waste:
-
Disposal: All waste containing 2-(2-Chlorophenyl)-4,5-dimethylthiazole, including unused material and contaminated absorbents from spill cleanups, must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4][6]
-
Containerization: Waste should be collected in a clearly labeled, sealed, and chemically compatible container.[10] Never dispose of this chemical down the drain or mix it with general laboratory trash.[6]
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[7][10]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical attention.[7][11]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]
Your safety is our priority. By integrating these protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling 2-(2-Chlorophenyl)-4,5-dimethylthiazole, ensuring a secure environment for groundbreaking research.
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- Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
- Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
- Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET Thiazole Orange NHS Ester. Glen Research.
- Safety Data Sheet.
- Safety data sheet. BASF.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Cayman Chemical.
- 2-Chloro-5-chloromethylthiazole - Safety Data Sheet. AK Scientific, Inc.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Merck Millipore.
- 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. TCI Chemicals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
